Candoxatrilat
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
Properties
CAS No. |
123122-54-3 |
|---|---|
Molecular Formula |
C20H33NO7 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-[[1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H33NO7/c1-27-10-11-28-13-15(18(24)25)12-20(8-2-3-9-20)19(26)21-16-6-4-14(5-7-16)17(22)23/h14-16H,2-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14?,15-,16?/m0/s1 |
InChI Key |
ACZWIDANLCXHBM-PCKAHOCUSA-N |
Isomeric SMILES |
COCCOC[C@H](CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |
Canonical SMILES |
COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |
Appearance |
Solid powder |
Other CAS No. |
123122-54-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((2-carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid candoxatrilat candoxatrilat, 4(S)-cis isomer U 73967 UK 69578 UK 73967 UK-69,578 UK-69578 UK-73,967 UK-73967 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Candoxatrilat: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candoxatrilat, the active metabolite of the prodrug Candoxatril, is a potent inhibitor of neutral endopeptidase (NEP), a key enzyme in the regulation of several vasoactive peptides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the pharmacological profile of this compound. Detailed information on its mechanism of action, pharmacokinetics, and pharmacodynamics is presented, supported by data from preclinical and clinical investigations. This document also includes illustrative diagrams of relevant signaling pathways and outlines key experimental methodologies to facilitate further research and development in this area.
Chemical Structure and Physicochemical Properties
This compound is a dicarboxylic acid monoamide with a complex chemical structure that is central to its inhibitory activity against neutral endopeptidase.
Chemical Name (IUPAC): 4-[[1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid[1]
CAS Number: 123122-54-3[1][2][3]
Molecular Formula: C₂₀H₃₃NO₇[1][3]
Molecular Weight: 399.48 g/mol [1][3]
The structural features of this compound, including its cyclopentanecarbonyl moiety and the specific stereochemistry, are crucial for its high-affinity binding to the active site of NEP.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.
| Property | Value | Source |
| Melting Point | 108.5-109.1 °C | [4] |
| Water Solubility | 0.766 mg/mL (Predicted) | [5] |
| logP | 1.47 - 1.87 (Predicted) | [5] |
| pKa (Strongest Acidic) | 4.08 - 4.32 (Predicted) | [5] |
| pKa (Strongest Basic) | 0.48 (Predicted) | [5] |
Mechanism of Action: Neutral Endopeptidase Inhibition
This compound exerts its pharmacological effects primarily through the potent and specific inhibition of neutral endopeptidase (NEP), also known as neprilysin or EC 3.4.24.11.[1][6] NEP is a zinc-dependent metalloprotease that is widely distributed in the body, including in the kidneys, lungs, and cardiovascular tissues. It is responsible for the degradation of a variety of endogenous vasoactive peptides.
By inhibiting NEP, this compound prevents the breakdown of these peptides, leading to their increased bioavailability and enhanced physiological effects. The most clinically relevant of these peptides are the natriuretic peptides:
-
Atrial Natriuretic Peptide (ANP)
-
B-type Natriuretic Peptide (BNP)
These peptides play a crucial role in cardiovascular homeostasis by promoting vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), thereby reducing blood pressure and cardiac preload. Some evidence also suggests a dual mechanism of action for this compound, involving the inhibition of Angiotensin-Converting Enzyme (ACE), which would further contribute to its vasodilatory effects.
Signaling Pathway of NEP Inhibition
The inhibition of NEP by this compound initiates a signaling cascade that ultimately leads to beneficial cardiovascular effects. The following diagram illustrates this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 4. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Candoxatrilat as a Neprilysin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candoxatrilat, the active metabolite of the prodrug candoxatril, is a potent inhibitor of neprilysin (NEP), a neutral endopeptidase.[1][2][3] Neprilysin, a zinc-dependent metalloprotease, plays a crucial role in the degradation of several endogenous vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and B-type natriuretic peptide [BNP]), bradykinin, and angiotensin II.[4][5][6] By inhibiting neprilysin, this compound elevates the circulating levels of these peptides, leading to beneficial cardiovascular and renal effects such as vasodilation, natriuresis, and diuresis.[1][2] This guide provides a detailed technical overview of the mechanism of action of this compound, focusing on its biochemical interactions, impact on signaling pathways, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Neprilysin Inhibition
This compound exerts its pharmacological effects by directly binding to the active site of neprilysin, preventing the breakdown of its substrates. This inhibition leads to the potentiation of the biological effects of several key peptides involved in cardiovascular homeostasis.
Biochemical Interaction and Inhibition Kinetics
This compound is a potent and competitive inhibitor of neprilysin.[7] The competitive nature of the inhibition means that this compound binds to the same active site as the natural substrates of neprilysin. The potency of this inhibition is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).
Table 1: Quantitative Data for this compound Inhibition of Neprilysin
| Parameter | Value | Species/Source | Reference |
| IC50 | 2.3 nM | Rat Kidney Neprilysin | [7] |
| Ki | 14 nM | Not Specified |
Note: IC50 values can vary depending on experimental conditions such as substrate concentration.
The structural basis for the binding of carboxylate inhibitors like this compound to the neprilysin active site involves coordination with the catalytic zinc ion and interactions with key amino acid residues within the S1, S1', and S2' subsites. While a crystal structure of neprilysin in complex with this compound is not publicly available, structures with other competitive inhibitors provide insights into the binding mode.
Signaling Pathways Modulated by this compound
The inhibition of neprilysin by this compound leads to the accumulation of its substrates, which in turn activates their respective downstream signaling pathways. The two most clinically relevant pathways affected are the natriuretic peptide and bradykinin signaling cascades.
Natriuretic Peptide Signaling Pathway
Increased levels of ANP and BNP, due to neprilysin inhibition, lead to the activation of the natriuretic peptide receptor-A (NPR-A). This receptor possesses intrinsic guanylyl cyclase activity, and its activation results in the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, a second messenger, then activates protein kinase G (PKG), which mediates most of the downstream effects of natriuretic peptides.
Key downstream effects of PKG activation in the cardiovascular system include:
-
Vasodilation: PKG activation in vascular smooth muscle cells leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in vasodilation and a reduction in blood pressure.
-
Anti-hypertrophy and Anti-fibrosis: In cardiomyocytes and cardiac fibroblasts, PKG can counteract hypertrophic and fibrotic signaling pathways, contributing to the beneficial effects in heart failure.
Bradykinin Signaling Pathway
Bradykinin, another key substrate of neprilysin, exerts its effects through the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[8] Activation of the B2 receptor, primarily coupled to Gq proteins, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
The downstream consequences of bradykinin B2 receptor activation in the cardiovascular system include:
-
Vasodilation: Mediated by the release of nitric oxide (NO) and prostaglandins from endothelial cells.
-
Increased Vascular Permeability: A hallmark of the inflammatory response mediated by bradykinin.
Experimental Protocols
The characterization of this compound as a neprilysin inhibitor involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.
In Vitro Neprilysin Inhibition Assay (Fluorometric)
This assay is commonly used to determine the IC50 of an inhibitor.
Materials:
-
Recombinant human neprilysin
-
Neprilysin substrate (e.g., a fluorogenic peptide)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
This compound (or other inhibitors) at various concentrations
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in assay buffer.
-
Dilute the recombinant neprilysin to a working concentration in assay buffer.
-
Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the various concentrations of this compound to the appropriate wells. Include a control with no inhibitor.
-
Add the diluted neprilysin to all wells except for the blank (no enzyme) control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the neprilysin substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the specific substrate used (e.g., Ex/Em = 340/420 nm) for a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Determination of Inhibition Mechanism and Ki
To determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), kinetic studies are performed by varying both the substrate and inhibitor concentrations.
Experimental Workflow:
-
Perform the neprilysin inhibition assay as described above.
-
Use a range of fixed concentrations of this compound.
-
For each concentration of this compound, vary the concentration of the neprilysin substrate.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
Data Interpretation (Lineweaver-Burk Plot):
-
Competitive Inhibition: The lines for the different inhibitor concentrations will intersect on the y-axis (Vmax is unchanged), but will have different x-intercepts (apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but will have different y-intercepts (Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km are affected proportionally).
The Ki can then be calculated from the changes in the apparent Km or Vmax values.
Conclusion
This compound is a potent, competitive inhibitor of neprilysin, which acts by preventing the degradation of key vasoactive peptides. This mechanism leads to the enhancement of the natriuretic peptide and bradykinin signaling pathways, resulting in beneficial cardiovascular and renal effects. The in-depth understanding of its mechanism of action, supported by quantitative biochemical data and detailed experimental protocols, is crucial for the rational design and development of novel therapeutics targeting the neprilysin pathway for the management of cardiovascular diseases such as heart failure.
References
- 1. researchgate.net [researchgate.net]
- 2. Effectiveness of endopeptidase inhibition (candoxatril) in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. droracle.ai [droracle.ai]
- 5. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Early Preclinical Studies on Candoxatrilat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candoxatrilat (UK-73967) is a potent inhibitor of neutral endopeptidase (NEP, neprilysin, or EC 3.4.24.11), an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides. By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This mechanism of action positions this compound as a potential therapeutic agent for cardiovascular diseases such as hypertension and heart failure. This compound is the active metabolite of the orally administered prodrug, Candoxatril (UK-79,300), which is rapidly converted to this compound in vivo through ester hydrolysis.[1] This technical guide provides an in-depth overview of the early preclinical studies on this compound, focusing on its pharmacological properties, with detailed data presentation, experimental protocols, and visualizations of its mechanism and experimental workflows.
Core Data Summary
Table 1: In Vitro NEP Inhibitory Activity of this compound
| Parameter | Value | Species/System | Reference |
| IC50 | 2.3 nM | Rat Kidney NEP | [Source] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Systemic Availability (%) | Total Plasma Clearance (mL/min/kg) | Renal Clearance (mL/min/kg) | Reference |
| Mouse | Oral (as Candoxatril) | 88 | 32 | 8.7 | [1] |
| Rat | Oral (as Candoxatril) | 53 | 15 | 7.2 | [1] |
| Rabbit | Oral (as Candoxatril) | 42 | 5.5 | N/A | [1] |
| Dog | Oral (as Candoxatril) | 17 | 5.8 | 2.9 | [1] |
Note: Systemic availability refers to the availability of this compound after oral administration of the prodrug Candoxatril.
Key Experimental Protocols
Protocol 1: In Vitro Neutral Endopeptidase (NEP) Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting NEP activity.
Materials:
-
Recombinant or purified NEP enzyme (from rat kidney or other sources).
-
Fluorogenic NEP substrate (e.g., Dansyl-D-Ala-Gly-Phe(pNO2)-Gly).
-
This compound standard solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Microplate reader capable of fluorescence detection.
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add the NEP enzyme solution to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is generated upon cleavage of the substrate by NEP.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NEP enzyme activity, by fitting the data to a dose-response curve.
Protocol 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the blood pressure-lowering effects of this compound in a genetic model of hypertension.
Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age, with established hypertension.
-
Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as a control group.
Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions and handling for at least one week before the experiment. Train the rats for the blood pressure measurement procedure to minimize stress-induced fluctuations.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of conscious rats using the tail-cuff method. This involves placing the rat in a restrainer and fitting a cuff and a sensor to its tail. The measurements should be repeated on several consecutive days to obtain stable baseline values.
-
Drug Administration: Administer this compound or its prodrug, Candoxatril, orally or via intravenous injection at various doses. A vehicle control group should be included.
-
Post-Dose Blood Pressure Monitoring: Measure SBP and HR at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: Calculate the change in SBP and HR from baseline for each treatment group. Compare the effects of different doses of this compound with the vehicle control using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 3: Measurement of Plasma Atrial Natriuretic Peptide (ANP) and Cyclic GMP (cGMP) Levels
Objective: To assess the pharmacodynamic effects of this compound by measuring the levels of ANP and its second messenger, cGMP.
Procedure:
-
Blood Sampling: Collect blood samples from the animals at baseline and at various time points after administration of this compound or vehicle. Blood should be collected into chilled tubes containing appropriate anticoagulants and protease inhibitors (e.g., EDTA and aprotinin) to prevent peptide degradation.
-
Plasma Separation: Centrifuge the blood samples at a low temperature (4°C) to separate the plasma.
-
ANP and cGMP Measurement:
-
Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA): Use commercially available RIA or ELISA kits to quantify the concentrations of ANP and cGMP in the plasma samples. These assays are based on the principle of competitive binding between the labeled and unlabeled antigen (ANP or cGMP) for a specific antibody.
-
Sample Preparation: Follow the kit manufacturer's instructions for sample preparation, which may include extraction and purification steps.
-
Standard Curve: Generate a standard curve using known concentrations of ANP or cGMP to determine the concentrations in the unknown plasma samples.
-
-
Data Analysis: Compare the plasma ANP and cGMP levels between the this compound-treated and vehicle control groups at different time points.
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Antihypertensive Studies
Caption: In vivo study workflow for this compound.
Metabolic Conversion of Candoxatril to this compound
Caption: Prodrug activation of Candoxatril.
References
The Pharmacokinetics and Pharmacodynamics of Candoxatrilat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candoxatrilat, the active metabolite of the prodrug Candoxatril, is a potent inhibitor of neutral endopeptidase (NEP), a key enzyme in the degradation of several vasoactive peptides. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, disposition, and clinical effects. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
This compound is a dicarboxylic acid monoamide that acts as a potent and specific inhibitor of neutral endopeptidase (NEP, neprilysin, EC 3.4.24.11). It is the active form of the orally administered prodrug, Candoxatril. By inhibiting NEP, this compound potentiates the effects of endogenous natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which are involved in the regulation of blood pressure, sodium balance, and cardiovascular homeostasis. This mechanism of action has positioned this compound as a therapeutic candidate for conditions such as chronic heart failure and hypertension.
Pharmacodynamics: The Science of Action
The primary pharmacodynamic effect of this compound is the competitive inhibition of neutral endopeptidase. NEP is a zinc-dependent metalloprotease located on the surface of various cells, including those in the kidneys, lungs, and blood vessels. It is responsible for the breakdown of several endogenous vasoactive peptides.
Mechanism of Action
The inhibition of NEP by this compound leads to an increase in the circulating levels of its substrates. This includes:
-
Natriuretic Peptides (ANP, BNP): Increased levels of these peptides promote vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), leading to a reduction in blood pressure and cardiac preload.
-
Bradykinin: Potentiation of this peptide can contribute to vasodilation.
-
Endothelin-1 (ET-1): NEP is also involved in the clearance of ET-1, a potent vasoconstrictor. Inhibition of NEP can lead to an increase in ET-1 levels, which may counteract some of the vasodilatory effects.
-
Angiotensin II: NEP can degrade angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and sodium retention.
The net clinical effect of this compound depends on the balance between the potentiation of vasodilatory and natriuretic peptides and the potential increase in vasoconstrictors.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Pharmacokinetics: The Body's Influence
The pharmacokinetic profile of this compound is characterized by its formation from the prodrug Candoxatril and its subsequent elimination.
Absorption and Metabolism of the Prodrug
Candoxatril is the orally administered prodrug that is rapidly absorbed and hydrolyzed by esterases in the body to form the active metabolite, this compound. This conversion is efficient and leads to the rapid appearance of this compound in the systemic circulation.
Distribution
Specific details on the volume of distribution for this compound are not extensively reported in the provided search results.
Metabolism and Excretion
This compound itself undergoes minimal metabolism and is primarily eliminated from the body through renal excretion. Its clearance is approximately equivalent to the glomerular filtration rate, indicating that it is filtered by the kidneys with little to no tubular secretion or reabsorption.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Candoxatril and this compound across different species.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration
| Species | Total Plasma Clearance (ml/min/kg) | Renal Clearance (ml/min/kg) |
| Mouse | 32 | 8.7 |
| Rat | 15 | 7.2 |
| Rabbit | 5.5 | - |
| Dog | 5.8 | 2.9 |
| Man | 1.9 | 1.7 |
Table 2: Pharmacokinetic Parameters of Candoxatril and Systemic Availability of this compound Following Oral Administration of Candoxatril
| Species | Apparent Oral Clearance of Candoxatril (ml/min/kg) | Elimination Half-life of Candoxatril (h) | Systemic Availability of this compound (%) |
| Mouse | - | - | 88 |
| Rat | - | - | 53 |
| Rabbit | - | - | 42 |
| Dog | - | - | 17 |
| Man | 57.9 | 0.46 | 32 |
Table 3: Dose-Response Effect of Candoxatril on this compound Plasma Concentration in Patients with Chronic Heart Failure
| Candoxatril Dose | Mean Cmax of this compound (ng/ml) |
| 10 mg | 107.4 |
| 50 mg | 453.5 |
| 200 mg | 1584 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While exhaustive step-by-step protocols are proprietary to the conducting researchers, the following outlines a general methodology for a clinical study evaluating the pharmacodynamics of this compound.
Representative Experimental Workflow: Clinical Pharmacodynamic Study
The diagram below illustrates a typical workflow for a clinical trial investigating the effects of this compound on natriuretic peptide levels.
Caption: A generalized experimental workflow for a clinical pharmacodynamic study.
Methodological Details of a Representative Study:
A double-blind, placebo-controlled, crossover study could be designed as follows:
-
Subject Recruitment: Healthy volunteers or patients with a specific condition (e.g., essential hypertension) are recruited.
-
Washout Period: A sufficient washout period is implemented to eliminate any interfering medications.
-
Baseline measurements: On the study day, baseline measurements of blood pressure, heart rate, and plasma concentrations of ANP, BNP, and cGMP are taken.
-
Drug Administration: Subjects receive a single oral dose of Candoxatril or a matching placebo.
-
Serial Sampling: Blood and urine samples are collected at predefined intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Bioanalytical Method: Plasma concentrations of this compound and natriuretic peptides are quantified using validated analytical methods such as liquid chromatography-mass spectrometry (LC-MS) or radioimmunoassay (RIA).
-
Pharmacodynamic Assessments: Changes in blood pressure, heart rate, and urinary sodium and cGMP excretion are monitored.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated. Statistical analyses are performed to compare the effects of this compound and placebo on pharmacodynamic endpoints.
Conclusion
This compound is a potent inhibitor of neutral endopeptidase that effectively increases the levels of circulating natriuretic peptides. Its pharmacokinetic profile is characterized by rapid formation from its prodrug, Candoxatril, and renal elimination. The pharmacodynamic effects, including vasodilation and natriuresis, underscore its therapeutic potential in cardiovascular diseases. However, the clinical response can be complex due to the enzyme's broad substrate specificity. Further research is warranted to fully elucidate the therapeutic window and patient populations that would most benefit from NEP inhibition with this compound.
Foundational Research on Candoxatrilat in Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Candoxatrilat, a potent neutral endopeptidase (NEP) inhibitor, and its therapeutic potential in the management of heart failure. This document synthesizes key quantitative data from clinical studies, details relevant experimental protocols, and illustrates the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is the active metabolite of the prodrug Candoxatril.[1][2] Its primary mechanism of action is the inhibition of neutral endopeptidase (NEP), also known as neprilysin.[1][2] NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (such as atrial natriuretic peptide - ANP), endothelin (ET), and calcitonin gene-related peptide (CGRP).[1][3] By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to a range of physiological effects beneficial in heart failure.[3][4]
The primary therapeutic effects in heart failure are driven by the potentiation of natriuretic peptides. Increased ANP levels promote vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively reduce cardiac preload and afterload, alleviating the workload on the failing heart.[4][5]
Quantitative Data from Clinical Studies
The following tables summarize the key quantitative findings from clinical trials investigating the effects of this compound in patients with heart failure.
Table 1: Effects of Candoxatril on Plasma Vasoactive Peptide Levels in Patients with Chronic Heart Failure [3]
| Peptide | Treatment Group | Baseline (pg/ml) | Post-treatment (pg/ml) | P-value |
| Endothelin (ET) | Placebo | 10 | 20 | >0.05 |
| Candoxatril | 10 | 39 | <0.05 | |
| Calcitonin Gene-Related Peptide (CGRP) | Placebo | 27 | 51 | >0.05 |
| Candoxatril | 34 | 99 | <0.05 | |
| Atrial Natriuretic Peptide (ANP) | Placebo | 73 | 75 | >0.05 |
| Candoxatril | 72 | 108 | <0.05 |
Table 2: Hemodynamic and Hormonal Effects of Candoxatril in Patients with Moderately Severe Congestive Heart Failure [4]
| Parameter | Treatment Group | Change from Baseline (Day 1) | Change from Baseline (Day 10) |
| Plasma ANP | Candoxatril (150 mg twice daily) | Acutely increased | Basal levels increased |
| Plasma Aldosterone | Candoxatril (150 mg twice daily) | Suppressed | Basal levels decreased |
| Right Atrial Pressure | Candoxatril (150 mg twice daily) | Decreased | Trend towards reduction |
| Pulmonary Capillary Wedge Pressure | Candoxatril (150 mg twice daily) | Decreased | Trend towards reduction |
| Body Weight | Candoxatril (150 mg twice daily) | Not reported | Reduced |
| Cardiac Index | Candoxatril (150 mg twice daily) | Not reported | Trend towards increase |
Table 3: Effect of Candoxatril on Exercise Capacity in Patients with Chronic Heart Failure [6]
| Parameter | Candoxatril Group | Placebo Group | P-value | 95% Confidence Interval |
| Improvement in Mean Total Exercise Time (seconds) | 34.1 | - | 0.02 | 5.1 to 63.0 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of NEP Inhibition by this compound
Caption: Signaling pathway of this compound in heart failure.
Experimental Workflow for a this compound Clinical Trial
Caption: Generalized workflow of a randomized, double-blind, placebo-controlled clinical trial of this compound.
Experimental Protocols
Radioimmunoassay (RIA) for Atrial Natriuretic Peptide (ANP) in Human Plasma
This protocol is a synthesized representation based on established RIA methods.[1][2][3][5][7]
1.1. Sample Collection and Preparation:
-
Collect whole blood by venipuncture into tubes containing EDTA as an anticoagulant.
-
Immediately place the tubes on crushed ice.
-
Within one hour of collection, centrifuge the samples at 1500 x g for 15 minutes at 4°C.
-
Transfer the plasma to a new tube and add aprotinin (a protease inhibitor) to a final concentration of 200 KIU/mL of plasma.
-
Store the plasma samples at -20°C or lower until analysis.
1.2. Extraction of ANP:
-
Use Sep-Pak C18 cartridges for the solid-phase extraction of ANP from plasma.
-
Condition the cartridge with methanol followed by water.
-
Acidify the plasma sample with an appropriate acid (e.g., acetic acid) and apply it to the cartridge.
-
Wash the cartridge with a low concentration of organic solvent to remove interfering substances.
-
Elute the ANP with a higher concentration of organic solvent (e.g., ethanol or acetonitrile in an acidic solution).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the RIA assay buffer.
1.3. Radioimmunoassay Procedure:
-
Pipette reconstituted standards, quality controls, and extracted plasma samples into appropriately labeled polystyrene tubes.
-
Add the primary anti-ANP antibody to all tubes except for the non-specific binding (NSB) and total count (TC) tubes.
-
Vortex and incubate for 20-24 hours at 4°C.
-
Add 125I-labeled ANP tracer to all tubes.
-
Vortex and incubate for another 20-24 hours at 4°C.
-
Add a second antibody (precipitating antibody) and polyethylene glycol (PEG) solution to all tubes except the TC tubes to separate the antibody-bound and free tracer.
-
Vortex and incubate for 30-60 minutes at 2-8°C.
-
Centrifuge at 1700 x g for 15 minutes at 2-8°C.
-
Decant the supernatant.
-
Measure the radioactivity of the pellet in a gamma counter.
1.4. Data Analysis:
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the ANP standards.
-
Determine the concentration of ANP in the samples by interpolating their percentage of bound tracer from the standard curve.
-
Correct the final concentration for the extraction recovery rate.
Enzyme-Linked Immunosorbent Assay (ELISA) for Endothelin-1 (ET-1) in Plasma
This protocol is a generalized procedure based on commercially available ELISA kits.[4][8][9][10]
2.1. Sample Collection and Preparation:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Aliquot the plasma and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
2.2. Assay Procedure (Competitive ELISA):
-
Prepare all reagents, standards, and samples as per the kit instructions.
-
Add a fixed amount of ET-1 standard or sample to each well of a microplate pre-coated with an anti-ET-1 antibody.
-
Add a fixed amount of biotinylated ET-1 to each well. This will compete with the ET-1 in the sample for binding to the coated antibody.
-
Incubate for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Wash the wells multiple times with the provided wash buffer to remove unbound components.
-
Add streptavidin conjugated to horseradish peroxidase (HRP) to each well and incubate. The streptavidin-HRP will bind to the biotinylated ET-1 that is bound to the antibody.
-
Wash the wells again to remove unbound streptavidin-HRP.
-
Add a chromogenic substrate (e.g., TMB) to each well. The HRP will catalyze a color change.
-
Incubate for a specified time in the dark.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
2.3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the ET-1 standards.
-
The concentration of ET-1 in the samples will be inversely proportional to the absorbance.
-
Calculate the ET-1 concentration in the samples by interpolating their absorbance values from the standard curve.
Fluorometric Neutral Endopeptidase (NEP) Activity Assay
This protocol is based on commercially available fluorometric NEP activity assay kits.[11][12][13][14][15]
3.1. Sample Preparation (Tissue Homogenate):
-
Homogenize tissue samples in an ice-cold assay buffer containing protease inhibitors.
-
Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the NEP enzyme.
-
Determine the protein concentration of the supernatant.
3.2. Assay Procedure:
-
Prepare a standard curve using a fluorescent standard (e.g., Abz).
-
Add the sample (tissue homogenate supernatant) to the wells of a 96-well microplate.
-
Prepare a sample background control by adding the sample to separate wells.
-
Add the NEP substrate solution to the sample wells.
-
Add assay buffer without the substrate to the sample background control wells.
-
Measure the fluorescence in kinetic mode at 37°C for 1-2 hours, with excitation at ~330 nm and emission at ~430 nm.
3.3. Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence over time) for each sample.
-
Subtract the background fluorescence from the sample fluorescence.
-
Use the standard curve to convert the fluorescence units to the amount of product formed.
-
Calculate the NEP activity in the sample, typically expressed as units per milligram of protein.
Exercise Tolerance Testing in Clinical Trials
This is a general protocol for exercise tolerance testing in heart failure clinical trials.[6][16][17][18][19]
4.1. Patient Preparation:
-
Patients should avoid heavy meals, caffeine, and smoking for at least 3 hours before the test.
-
Comfortable clothing and walking shoes should be worn.
-
A baseline 12-lead electrocardiogram (ECG), heart rate, and blood pressure should be recorded.
4.2. Testing Procedure (Treadmill Test):
-
The test is typically performed on a treadmill using a standardized protocol (e.g., Bruce protocol or modified Bruce protocol).
-
The protocol involves progressively increasing the speed and incline of the treadmill at regular intervals (e.g., every 3 minutes).
-
Continuous 12-lead ECG monitoring is performed throughout the test.
-
Heart rate, blood pressure, and patient-reported symptoms (e.g., chest pain, dyspnea, fatigue) are recorded at each stage.
4.3. Test Termination:
-
The test is terminated if the patient experiences limiting symptoms, significant ECG changes, an abnormal blood pressure response, or reaches their maximum predicted heart rate.
-
The total exercise duration is recorded.
4.4. Data Analysis:
-
The primary endpoint is typically the change in total exercise time from baseline to the end of the treatment period.
-
Other parameters such as peak oxygen consumption (VO2 max) and the ventilatory response to exercise may also be measured and analyzed.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. Radio-immunoassay of atrial natriuretic peptide (ANP) and characterization of ANP immunoreactivity in human plasma and atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive radioimmunoassay of atrial natriuretic peptide in human plasma; some guidelines for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Radioimmunoassay of atrial natriuretic polypeptide in heat-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Candoxatril improves exercise capacity in patients with chronic heart failure receiving angiotensin converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay and characterization of atrial natriuretic peptide in human plasma [inis.iaea.org]
- 8. cloud-clone.com [cloud-clone.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. sinogeneclon.com [sinogeneclon.com]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.co.jp [abcam.co.jp]
- 13. Neprilysin Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 16. Cardiopulmonary Exercise Testing in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. asnc.org [asnc.org]
Beyond Neutral Endopeptidase: An In-depth Technical Guide to the Molecular Targets of Candoxatrilat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candoxatrilat, the active metabolite of the prodrug Candoxatril, is a potent inhibitor of neutral endopeptidase (NEP), a key enzyme in the regulation of cardiovascular and renal homeostasis. While its effects on NEP are well-documented, a comprehensive understanding of its broader molecular interactions is crucial for a complete pharmacological profile. This technical guide delves into the molecular targets of this compound beyond NEP, with a focus on Angiotensin-Converting Enzyme (ACE) and Endothelin-Converting Enzyme-1 (ECE-1). This document provides a summary of available quantitative data, detailed experimental methodologies for assessing enzyme inhibition, and visual representations of the relevant signaling pathways to facilitate further research and drug development efforts.
Introduction
This compound is a dicarboxylic acid monoamide that effectively inhibits neutral endopeptidase (NEP), also known as neprilysin.[1] This inhibition leads to increased bioavailability of natriuretic peptides, which promote vasodilation and natriuresis, making it a therapeutic candidate for conditions like hypertension and heart failure. However, the therapeutic efficacy and potential side-effect profile of a drug are dictated by its interactions with all of its molecular targets. Emerging evidence suggests that this compound's pharmacological activity may not be limited to NEP inhibition alone. This guide explores the evidence for this compound's engagement with other critical enzymes in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE) and Endothelin-Converting Enzyme-1 (ECE-1).
Known Molecular Targets and Quantitative Inhibitory Data
The primary molecular target of this compound is neutral endopeptidase. Additionally, studies have indicated its inhibitory activity against Angiotensin-Converting Enzyme and Endothelin-Converting Enzyme-1. The available quantitative data for the inhibition of these enzymes by this compound is summarized in the table below.
| Target Enzyme | Species | IC50 Value | Ki Value | Reference |
| Neutral Endopeptidase (NEP) | Rat (Kidney) | 2.3 nM | Not Reported | [2] |
| Angiotensin-Converting Enzyme (ACE) | Not Reported | Not Reported | Not Reported | - |
| Endothelin-Converting Enzyme-1 (ECE-1) | Not Reported | Not Reported | Not Reported | - |
Experimental Protocols for Target Enzyme Inhibition Assays
To facilitate further investigation into the inhibitory profile of this compound, detailed methodologies for assessing its activity against ACE and ECE-1 are provided below.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Principle: The activity of ACE is determined by measuring the rate of cleavage of a synthetic substrate, such as Hippuryl-His-Leu (HHL). The product of this reaction, hippuric acid, can be quantified spectrophotometrically after extraction. The inhibitory potential of this compound is assessed by measuring the reduction in hippuric acid formation in its presence.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-His-Leu (HHL)
-
Borate buffer (pH 8.3)
-
Sodium chloride
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of ACE in borate buffer. Prepare a stock solution of HHL in borate buffer containing NaCl.
-
Reaction Mixture: In a microcentrifuge tube, combine the borate buffer, ACE solution, and varying concentrations of this compound (or vehicle control). Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiation of Reaction: Add the HHL substrate to the reaction mixture to initiate the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding HCl.
-
Extraction of Hippuric Acid: Add ethyl acetate to the mixture and vortex thoroughly to extract the hippuric acid into the organic phase. Centrifuge to separate the phases.
-
Quantification: Carefully transfer the ethyl acetate layer to a new tube and evaporate the solvent. Re-dissolve the dried hippuric acid in a suitable buffer or mobile phase.
-
Measurement: Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
-
Calculation of Inhibition: Calculate the percentage of ACE inhibition for each concentration of this compound compared to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Endothelin-Converting Enzyme-1 (ECE-1) Inhibition Assay
Principle: ECE-1 activity is measured using a fluorogenic substrate. The cleavage of the substrate by ECE-1 releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme's activity. The inhibitory effect of this compound is determined by the reduction in the rate of fluorescence generation.
Materials:
-
Recombinant human ECE-1
-
Fluorogenic ECE-1 substrate (e.g., a quenched fluorescent peptide)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Phosphoramidon (a known ECE inhibitor, as a positive control)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of ECE-1, the fluorogenic substrate, and this compound in the assay buffer.
-
Assay Plate Setup: In a 96-well black microplate, add the assay buffer, ECE-1 enzyme, and varying concentrations of this compound (or vehicle and positive controls).
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/420 nm) using a fluorescence microplate reader. Record measurements at regular intervals for a specified duration (e.g., 60 minutes).
-
Data Analysis: Calculate the rate of the enzymatic reaction (increase in fluorescence per unit time) for each well.
-
Calculation of Inhibition: Determine the percentage of ECE-1 inhibition for each concentration of this compound relative to the vehicle control. The IC50 value can be calculated by fitting the data to a dose-response curve.
Signaling Pathways Modulated by this compound's Off-Target Interactions
Inhibition of ACE and ECE-1 by this compound would modulate their respective signaling pathways, leading to downstream physiological effects.
Angiotensin-Converting Enzyme (ACE) Signaling Pathway
ACE plays a central role in the Renin-Angiotensin System (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE by this compound would disrupt this cascade.
Caption: Angiotensin-Converting Enzyme (ACE) Signaling Pathway and the inhibitory action of this compound.
Endothelin-Converting Enzyme-1 (ECE-1) Signaling Pathway
ECE-1 is responsible for the final step in the synthesis of the potent vasoconstrictor endothelin-1 (ET-1). Inhibition of ECE-1 by this compound would decrease the production of active ET-1.
References
In Vitro Characterization of Candoxatrilat's Enzymatic Inhibition: A Technical Guide
Introduction
Candoxatrilat (UK-73967) is the active metabolite of the orally administered prodrug Candoxatril.[1][2][3][4] It is a potent inhibitor of Neutral Endopeptidase (NEP), also known as neprilysin (EC 3.4.24.11), a zinc-dependent metalloprotease.[5][6] NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides.[6] This technical guide provides an in-depth overview of the in vitro characterization of this compound's enzymatic inhibition, focusing on its mechanism, quantitative inhibitory data, and the experimental protocols used for its assessment. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting Neutral Endopeptidase.[5] NEP is a cell-surface enzyme that cleaves and inactivates a variety of signaling peptides, including natriuretic peptides (Atrial Natriuretic Peptide - ANP, Brain Natriuretic Peptide - BNP), bradykinin, and endothelin-1.[6][7] By inhibiting NEP, this compound prevents the breakdown of these peptides, leading to their increased bioavailability.[1][2] This elevation in active peptides results in physiological responses such as vasodilation, natriuresis, and diuresis.[3][6] Some findings suggest that NEP inhibitors like Candoxatril may also possess a dual mechanism of action by inhibiting Angiotensin-Converting Enzyme (ACE), though its primary target remains NEP.[1][2]
Quantitative Inhibition Data
The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. For this compound, in vitro studies have determined its high potency against NEP.
| Inhibitor | Target Enzyme | Species/Tissue Source | IC50 Value | Reference |
| This compound | Neutral Endopeptidase (NEP) | Rat Kidney | 2.3 nM | [8] |
Experimental Protocol: In Vitro NEP Inhibition Assay
This section details a representative protocol for determining the inhibitory activity of this compound against NEP in vitro, based on a fluorometric assay.
Principle
The assay quantifies NEP activity by measuring the fluorescence generated from the cleavage of a specific, non-fluorescent substrate into a highly fluorescent product. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced, resulting in a lower fluorescence signal. The degree of inhibition is proportional to the inhibitor's concentration.
Reagents and Materials
-
Recombinant Human Neprilysin (or from tissue lysate)
-
NEP Assay Buffer (e.g., Tris-based buffer, pH 7.5)
-
Fluorogenic NEP Substrate
-
This compound (or test inhibitor)
-
Protease Inhibitor Cocktail (if using tissue lysates)
-
96-well white microplate, opaque
-
Fluorescence microplate reader (λex = 330 nm / λem = 430 nm)
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution
Experimental Workflow Diagram
Assay Procedure
-
Standard Curve Preparation : Prepare a standard curve using the fluorescent product to convert relative fluorescence units (RFU) to product concentration.
-
Sample Preparation :
-
Prepare a dilution series of this compound in NEP Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare wells for "No-Inhibitor Control" (100% activity) and "No-Enzyme Control" (background).
-
-
Reaction Setup :
-
To a 96-well plate, add 50 µL of NEP Assay Buffer to all wells.
-
Add 10 µL of each this compound dilution to the respective "Test" wells.
-
Add 10 µL of Assay Buffer (with corresponding DMSO concentration) to "No-Inhibitor Control" wells.
-
Add purified NEP enzyme to all wells except the "No-Enzyme Control".
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[9]
-
-
Reaction Initiation and Measurement :
-
Initiate the enzymatic reaction by adding 20 µL of the NEP substrate solution to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence (e.g., λex = 330 nm / λem = 430 nm) in kinetic mode for 1-2 hours.[9]
-
Data Analysis and Interpretation
The data generated from the kinetic assay is used to determine the IC50 value of the inhibitor.
-
Calculate Reaction Rate : For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot (RFU/min).
-
Calculate Percent Inhibition : Use the following formula to calculate the percentage of NEP activity inhibited at each this compound concentration: % Inhibition = (1 - (RateInhibitor - RateBackground) / (RateControl - RateBackground)) * 100
-
Determine IC50 : Plot the Percent Inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (log-logistic) equation using non-linear regression analysis to determine the IC50 value.
Conclusion
The in vitro characterization of this compound demonstrates its potent and specific inhibition of Neutral Endopeptidase. Through well-defined fluorometric assays, key quantitative parameters like the IC50 value can be reliably determined, confirming its high potency. The experimental and data analysis workflows outlined in this guide provide a robust framework for assessing the enzymatic inhibition profile of this compound and other NEP inhibitors, which is a critical step in the drug discovery and development process for cardiovascular and other related therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Candoxatril - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation and pharmacokinetics of the active drug this compound in mouse, rat, rabbit, dog and man following administration of the prodrug candoxatril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The effect of the neutral endopeptidase inhibitor drug, candoxatril, on circulating levels of two of the most potent vasoactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The Historical Development of Candoxatrilat: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Candoxatrilat (UK-73967) is the active metabolite of the orally administered prodrug Candoxatril (UK-79300).[1] Developed by Pfizer, it is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin (EC 3.4.24.11).[2] NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides: atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting NEP, this compound increases the circulating levels of these peptides, which are known to promote vasodilation, natriuresis, and diuresis. This mechanism of action positioned this compound as a promising therapeutic agent for the treatment of hypertension and chronic heart failure. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its mechanism of action, preclinical and clinical evaluation, and the quantitative data that defined its therapeutic potential and limitations.
Core Mechanism of Action: Neutral Endopeptidase Inhibition
This compound exerts its therapeutic effects by competitively inhibiting neutral endopeptidase. NEP is a zinc-dependent metalloprotease found on the surface of various cells, including those in the kidneys, lungs, and cardiovascular system. Its primary role in the context of cardiovascular regulation is the enzymatic breakdown of natriuretic peptides.
The inhibition of NEP by this compound leads to a significant increase in the plasma concentrations of ANP and BNP. These peptides then bind to their cognate receptors, primarily the natriuretic peptide receptor-A (NPR-A). Activation of NPR-A stimulates guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The elevation of intracellular cGMP levels activates cGMP-dependent protein kinase G (PKG), which mediates the downstream physiological effects.[4]
These effects include:
-
Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance.
-
Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone secretion.
-
Antiproliferative and Antihypertrophic Effects: Attenuation of cardiac and vascular remodeling.
Signaling Pathway of NEP Inhibition by this compound
Synthesis of this compound
Detailed information regarding the specific synthetic route for this compound (UK-73967) is not extensively available in the public domain. However, the synthesis of related NEP inhibitors often involves the coupling of a substituted cyclopentanecarboxylic acid derivative with an amino acid or a cyclic amino acid derivative.
Preclinical Development
The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
Pharmacokinetic Studies in Animals:
While specific, detailed protocols for the preclinical pharmacokinetic studies of this compound are not fully available in the literature, a general methodology can be outlined based on standard practices for such studies.
-
Animal Models: Studies were conducted in various species, including mice, rats, rabbits, and dogs, to assess inter-species differences in pharmacokinetics.[4]
-
Drug Administration: The prodrug, [14C]-labeled Candoxatril, was administered orally to assess absorption and bioavailability. The active drug, this compound, was administered intravenously to determine its clearance and volume of distribution.[4]
-
Sample Collection: Blood samples were collected at various time points post-dosing. Urine and feces were also collected to determine the routes of elimination.[4]
-
Analytical Method: Plasma, urine, and fecal concentrations of Candoxatril and this compound were determined using a validated bioanalytical method, likely high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which is the standard for such analyses.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F).
Quantitative Data from Preclinical Studies
The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical species.
Table 1: Systemic Availability of this compound from Oral Candoxatril [4]
| Species | Systemic Availability (%) |
| Mouse | 88 |
| Rat | 53 |
| Rabbit | 42 |
| Dog | 17 |
| Human | 32 |
Table 2: Intravenous Pharmacokinetics of this compound [4]
| Species | Total Plasma Clearance (ml/min/kg) | Renal Clearance (ml/min/kg) |
| Mouse | 32 | 8.7 |
| Rat | 15 | 7.2 |
| Rabbit | 5.5 | Not Reported |
| Dog | 5.8 | 2.9 |
| Human | 1.9 | 1.7 |
Clinical Development
This compound, administered as the prodrug Candoxatril, was evaluated in clinical trials for the treatment of essential hypertension and chronic heart failure.
Clinical Trials in Essential Hypertension
Experimental Protocol:
A representative study in essential hypertension was a double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with essential hypertension (diastolic blood pressure 95-114 mmHg) were enrolled.
-
Study Design: Following a placebo run-in period, patients were randomized to receive either Candoxatril (e.g., 200 mg twice daily) or a matching placebo for a specified duration (e.g., 28 days).
-
Outcome Measures: The primary outcome was the change in supine and erect blood pressure. Secondary outcomes included changes in plasma ANP concentrations, renin-aldosterone axis activity, and adverse events.
-
Statistical Analysis: Changes in blood pressure and other parameters were compared between the Candoxatril and placebo groups using appropriate statistical tests.
Quantitative Data from a Hypertension Trial:
Table 3: Efficacy of Candoxatril in Essential Hypertension (200 mg twice daily for 28 days)
| Parameter | Candoxatril Group | Placebo Group | p-value |
| Change in Supine Systolic BP (mmHg) | - | - | Not Significant |
| Change in Supine Diastolic BP (mmHg) | - | - | Not Significant |
| Change in Erect Systolic BP (mmHg) | Significant reduction | - | < 0.05 |
| Change in Erect Diastolic BP (mmHg) | - | - | Not Significant |
| Median Plasma ANP | Increased | Decreased | < 0.05 |
Note: Specific mean change values were not consistently reported in the available literature.
The results from hypertension trials showed that while Candoxatril significantly increased plasma ANP levels, it did not produce a clinically relevant reduction in blood pressure in unselected hypertensive patients.
Clinical Trials in Chronic Heart Failure
Experimental Protocol:
A key trial in chronic heart failure was a multicenter, double-blind, randomized, placebo-controlled study.
-
Patient Population: Patients with mild to moderate chronic heart failure (NYHA class II-III) who were already receiving standard therapy, including ACE inhibitors, were recruited.[5]
-
Study Design: After a single-blind placebo run-in phase, patients were randomized to receive either Candoxatril (e.g., 100 mg twice daily) or placebo for a defined period (e.g., 84 days).[5]
-
Outcome Measures: The primary endpoint was the change in exercise capacity, typically measured by total exercise time on a treadmill or bicycle. Secondary endpoints included changes in clinical status, quality of life, and neurohormonal levels.[5]
-
Statistical Analysis: The change in exercise time and other outcomes were compared between the treatment and placebo groups.
Quantitative Data from a Heart Failure Trial:
Table 4: Efficacy of Candoxatril in Chronic Heart Failure (100 mg twice daily for 84 days) [5]
| Parameter | Candoxatril Group (n=56) | Placebo Group (n=54) | Treatment Effect | p-value |
| Improvement in Mean Total Exercise Time (seconds) | - | - | 34.1 | 0.02 |
While Candoxatril showed a statistically significant improvement in exercise capacity in patients with chronic heart failure, the clinical magnitude of this effect was modest.[5] Ultimately, the development of Candoxatril for chronic heart failure was discontinued due to a perceived lack of sufficient efficacy.
Conclusion
The development of this compound represents a significant chapter in the exploration of neutral endopeptidase inhibition as a therapeutic strategy for cardiovascular diseases. The preclinical studies provided a solid rationale for its mechanism of action and characterized its pharmacokinetic profile across species. Clinical trials confirmed its ability to augment the natriuretic peptide system. However, the translation of this biochemical effect into robust clinical benefits for hypertension and chronic heart failure proved challenging. The inconsistent blood pressure-lowering effects and the modest improvement in exercise capacity in heart failure patients ultimately led to the discontinuation of its development. Despite this outcome, the research on this compound and other NEP inhibitors paved the way for the successful development of angiotensin receptor-neprilysin inhibitors (ARNIs), which have become a cornerstone in the management of heart failure. The story of this compound thus serves as a valuable case study in the complexities of drug development, highlighting the critical need for a clear and substantial clinical benefit beyond surrogate endpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Candoxatril improves exercise capacity in patients with chronic heart failure receiving angiotensin converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Candoxatrilat Studies in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candoxatrilat is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[1][2] NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides such as atrial natriuretic peptide (ANP).[1][3] By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to physiological effects such as vasodilation, natriuresis (sodium excretion), and diuresis (urine production).[1][3][4] These properties make this compound a valuable tool for investigating the role of the natriuretic peptide system in cardiovascular and renal physiology and a potential therapeutic agent for conditions like hypertension and heart failure. Candoxatril is the orally active prodrug of this compound.[5]
These application notes provide a comprehensive guide to designing and conducting in vivo experimental studies with this compound in rodent models, focusing on the assessment of its cardiovascular and renal effects.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse | Rat |
| Systemic Availability (from oral prodrug Candoxatril) | 88%[6][7][8] | 53%[6][7][8] |
| Total Plasma Clearance (intravenous this compound) | 32 ml/min/kg[5][6][8] | 15 ml/min/kg[5][6][8] |
| Renal Clearance (intravenous this compound) | 8.7 ml/min/kg[5][6][8] | 7.2 ml/min/kg[5][6][8] |
Table 2: Dose-Dependent Effects of Candoxatril on Blood Pressure in Dahl Salt-Sensitive (SS) Rats
| Treatment Group | Dose (mg/kg) | Mean Arterial Pressure (mmHg) |
| Control | 0 | 174 ± 5 |
| Candoxatril | 20 | 155 ± 8[3] |
Note: Data presented as mean ± SEM. Dahl SS rats were on a high-salt diet.
Table 3: Effects of this compound Infusion on Renal Parameters in Anesthetized Rats
| Condition | Parameter | Control | This compound (675 µg/kg/h) |
| Euvolemic | Urinary Sodium Excretion | No significant effect | No significant effect[1] |
| Urine Output | No significant effect | No significant effect[1] | |
| Urinary cGMP Excretion | No significant effect | No significant effect[1] | |
| Hypervolemic | Urinary Sodium Excretion | Markedly potentiated | Markedly potentiated[1] |
| Urine Output | Markedly potentiated | Markedly potentiated[1] | |
| Urinary cGMP Excretion | Concomitant increase | Concomitant increase[1] |
Signaling Pathway
This compound inhibits Neprilysin (NEP), preventing the breakdown of Atrial Natriuretic Peptide (ANP). ANP then binds to its receptor, Natriuretic Peptide Receptor-A (NPR-A), which activates guanylate cyclase, leading to the conversion of GTP to cyclic GMP (cGMP).[9][10] Increased intracellular cGMP levels activate Protein Kinase G (PKG), which mediates downstream effects such as vasodilation and natriuresis.[9]
Caption: this compound Signaling Pathway.
Experimental Workflow
A typical experimental workflow for an acute study of this compound's effects on blood pressure and renal function in rats is depicted below.
Caption: In Vivo Experimental Workflow.
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Rats
Objective: To administer a precise dose of this compound intravenously to evaluate its acute effects.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and infusion pump
-
Catheterized rat (e.g., jugular or femoral vein)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve in the appropriate vehicle to the desired final concentration. Ensure complete dissolution. For intravenous administration, a solution in 0.5 M sodium hydroxide/saline has been used.[11]
-
-
Animal Preparation:
-
Weigh the rat to determine the exact volume of the dosing solution to be administered.
-
Ensure the venous catheter is patent and flushed with a small volume of heparinized saline to prevent clotting.
-
-
Administration:
-
Bolus Injection: Draw the calculated volume of the this compound solution into a syringe. Connect the syringe to the catheter port and inject the solution slowly over 1-2 minutes.
-
Continuous Infusion: Load the dosing solution into a syringe and place it in an infusion pump. Connect the syringe to the catheter via extension tubing. Program the infusion pump to deliver the desired dose over a specified period (e.g., 675 µg/kg/h).[1]
-
-
Post-Administration:
-
Flush the catheter with a small volume of heparinized saline.
-
Observe the animal for any immediate adverse reactions.
-
Proceed with planned experimental measurements.
-
Protocol 2: Blood Pressure Measurement using Radiotelemetry in Rats
Objective: To continuously and accurately measure arterial blood pressure in conscious, freely moving rats.
Materials:
-
Implantable radiotelemetry transmitter
-
Surgical instruments
-
Receivers and data acquisition system
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Under aseptic surgical conditions, make a midline abdominal incision to expose the abdominal aorta.[12]
-
Isolate a section of the aorta and temporarily occlude blood flow.
-
Introduce the telemetry catheter into the aorta and advance it to the desired position.[7]
-
Secure the catheter in place with surgical glue and remove the occlusion.[12]
-
Place the body of the transmitter in the abdominal cavity and suture the abdominal wall and skin.[12]
-
-
Recovery:
-
Allow the animal to recover from surgery for at least one week before starting experiments. Provide appropriate post-operative analgesia.
-
-
Data Acquisition:
-
House the rat in a cage placed on a telemetry receiver.
-
Activate the transmitter using a magnet.[12]
-
Record baseline blood pressure and heart rate for a sufficient period (e.g., 24 hours) to establish a stable baseline.
-
Administer this compound according to Protocol 1.
-
Continue to record cardiovascular parameters for the desired duration of the study.
-
Protocol 3: Assessment of Natriuresis and Diuresis using Metabolic Cages in Rats
Objective: To measure urine output and urinary sodium excretion to assess the renal effects of this compound.
Materials:
-
Metabolic cages
-
Graduated collection tubes
-
Flame photometer or ion-selective electrode for sodium measurement
-
Animal scale
Procedure:
-
Acclimatization:
-
Baseline Collection:
-
At the start of the baseline period, provide a pre-weighed amount of food and a known volume of water.
-
Collect urine over a 24-hour period into a collection tube.
-
At the end of the 24-hour period, record the remaining food and water to determine consumption.[15]
-
Measure the total volume of urine collected.
-
-
Drug Administration and Sample Collection:
-
Administer this compound or vehicle to the rats.
-
Place the animals back into the metabolic cages and collect urine at timed intervals (e.g., every 4, 8, or 24 hours) for the duration of the study.
-
-
Urine Analysis:
-
Store urine samples at -20°C or lower if not analyzed immediately.[15]
-
Thaw the urine samples and centrifuge to remove any particulate matter.
-
Measure the sodium concentration in the urine using a flame photometer or an ion-selective electrode.
-
Calculate the total urinary sodium excretion by multiplying the urine sodium concentration by the urine volume for each collection period.
-
Protocol 4: Measurement of Urinary Cyclic GMP (cGMP)
Objective: To quantify the levels of urinary cGMP as a biomarker of natriuretic peptide activity.
Materials:
-
Urine samples collected as described in Protocol 3
-
Commercially available cGMP enzyme immunoassay (EIA) kit[16][17]
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Thaw urine samples and centrifuge to remove debris.
-
Dilute the urine samples as required based on the expected cGMP concentrations and the sensitivity of the EIA kit.
-
-
EIA Procedure:
-
Follow the instructions provided with the commercial EIA kit.[16][17] Typically, the procedure involves:
-
Adding standards, controls, and prepared urine samples to the wells of an antibody-coated microplate.
-
Adding a cGMP-enzyme conjugate.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.
-
Determine the cGMP concentration in the urine samples by interpolating their absorbance values from the standard curve.
-
Calculate the total urinary cGMP excretion by multiplying the urinary cGMP concentration by the urine volume for each collection period.
-
References
- 1. Renal effects of neutral endopeptidase inhibition in euvolemic and hypervolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Mechanisms of the natriuretic effects of neutral endopeptidase inhibition in Dahl salt-sensitive and salt-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Candoxatril, an orally active neutral endopeptidase inhibitor, raises plasma atrial natriuretic factor and is natriuretic in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and pharmacokinetics of the active drug this compound in mouse, rat, rabbit, dog and man following administration of the prodrug candoxatril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of cGMP/Akt/GSK-3β signaling pathway on atrial natriuretic peptide secretion in rabbits with rapid atrial pacing [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiologic Effects of Housing Rats in Metabolic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 15. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 16. mybiosource.com [mybiosource.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Cell-Based Assays for Evaluating Candoxatrilat Efficacy
Introduction
Candoxatrilat is the active metabolite of the prodrug Candoxatril and a potent inhibitor of Neprilysin (NEP).[1][2][3] Neprilysin, also known as neutral endopeptidase, is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including atrial natriuretic peptide (ANP) and bradykinin.[4][5] By inhibiting NEP, this compound increases the circulating levels of these peptides, which mediate vasodilation, natriuresis, and diuresis.[6][7] These effects make NEP inhibitors a therapeutic target for conditions such as heart failure and hypertension.[4][8]
This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound by measuring its ability to inhibit NEP activity and modulate downstream signaling pathways.
Mechanism of Action of this compound
This compound competitively inhibits Neprilysin, preventing the breakdown of its substrates. This leads to an accumulation of peptides like ANP and bradykinin in the local cellular environment. The elevated levels of these peptides then activate their respective signaling pathways, leading to physiological responses.
-
ANP Signaling: Increased ANP levels lead to the activation of the natriuretic peptide receptor-A (NPR-A). This receptor has intrinsic guanylate cyclase activity, and its activation leads to the conversion of GTP to cyclic guanosine monophosphate (cGMP).[9][10] cGMP acts as a second messenger, promoting vasodilation and renal sodium excretion.[7]
-
Bradykinin Signaling: Elevated bradykinin levels result in the activation of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[11][12] This triggers a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+).[11][13]
Figure 1: this compound inhibits Neprilysin-mediated peptide degradation.
Experimental Protocols
Three key cell-based assays are described to provide a comprehensive evaluation of this compound's efficacy.
-
Direct Neprilysin Activity Assay (Fluorometric): Measures the direct inhibition of NEP enzyme activity.
-
Intracellular cGMP Accumulation Assay: Measures the functional consequence of ANP pathway potentiation.
-
Intracellular Calcium Mobilization Assay: Measures the functional consequence of bradykinin pathway potentiation.
Recommended Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVECs): Endogenously express NEP, NPR-A, and bradykinin B2 receptors.
-
Human Coronary Artery Endothelial Cells (HCAECs): Relevant cell type for cardiovascular drug development.
-
HEK293 cells overexpressing human NEP (HEK293-NEP): Provides a robust system for primary screening of NEP inhibitors.
Protocol 1: Direct Neprilysin Activity Assay
This assay quantifies the enzymatic activity of NEP using a fluorogenic substrate. In the presence of active NEP, the substrate is cleaved, releasing a fluorescent signal. This compound's inhibitory effect is measured as a reduction in fluorescence.[14]
Materials:
-
NEP-expressing cells (e.g., HUVECs or HEK293-NEP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom microplate
-
Neprilysin Activity Assay Kit (e.g., SensoLyte® 520 or equivalent)[14][15] containing:
-
NEP fluorogenic substrate
-
Assay buffer
-
-
This compound
-
Plate reader with fluorescence detection (e.g., Ex/Em = 490/520 nm for 5-FAM substrate)[15]
Procedure:
-
Cell Seeding: Seed NEP-expressing cells in a 96-well plate at a density of 4 x 10⁴ cells/well and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO or buffer).
-
Assay Initiation:
-
Wash cells gently with 100 µL of assay buffer.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Prepare the NEP substrate working solution according to the kit manufacturer's instructions.
-
Add 50 µL of the substrate working solution to all wells to initiate the reaction.
-
-
Signal Detection: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure fluorescence intensity every 2 minutes for 60 minutes in kinetic mode.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 2: Workflow for the direct Neprilysin activity assay.
Protocol 2: Intracellular cGMP Accumulation Assay
This assay measures the potentiation of ANP signaling by this compound. Inhibition of NEP by this compound prevents ANP degradation, leading to higher activation of NPR-A and a subsequent increase in intracellular cGMP.
Materials:
-
Cells expressing NEP and NPR-A (e.g., HUVECs)
-
96-well cell culture microplate
-
Atrial Natriuretic Peptide (ANP)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
cGMP Assay Kit (e.g., ELISA or FRET-based)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture until they form a confluent monolayer.
-
Pre-treatment:
-
Wash cells with serum-free medium.
-
Pre-incubate cells for 20 minutes with a PDE inhibitor (e.g., 100 µM IBMX) to block cGMP breakdown.
-
Add serial dilutions of this compound or vehicle control and incubate for an additional 30 minutes.
-
-
Stimulation: Add a sub-maximal concentration of ANP (e.g., 10 nM) to all wells (except for the unstimulated control) and incubate for 15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cGMP assay kit's instructions.
-
cGMP Quantification: Measure the cGMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis:
-
Plot the cGMP concentration against the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal potentiation of the ANP response).
-
Figure 3: ANP signaling pathway potentiated by this compound.
Protocol 3: Intracellular Calcium Mobilization Assay
This assay assesses the enhancement of bradykinin signaling. By inhibiting NEP, this compound increases local bradykinin levels, leading to a stronger activation of B2 receptors and a more pronounced release of intracellular calcium.
Materials:
-
Cells expressing NEP and Bradykinin B2 receptors (e.g., HCAECs)
-
96-well black, clear-bottom microplate
-
Bradykinin
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (an anion-exchange inhibitor to prevent dye leakage)
-
Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM).
-
Remove the culture medium, wash the cells, and add 100 µL of loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Addition: Wash the cells to remove excess dye and add 100 µL of buffer containing serial dilutions of this compound or vehicle. Incubate for 30 minutes.
-
Signal Detection:
-
Place the plate in the fluorescence reader and begin recording a baseline fluorescence signal.
-
After ~20 seconds, inject a sub-maximal concentration of bradykinin (e.g., 1 nM) into the wells.
-
Continue recording the fluorescence signal for at least 2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well, subtracting the baseline signal.
-
Plot the peak response against the logarithm of this compound concentration.
-
Determine the EC₅₀ value from the resulting dose-response curve.
-
Figure 4: Bradykinin signaling pathway potentiated by this compound.
Data Presentation
Quantitative data from these assays should be summarized for clear comparison.
Table 1: Summary of this compound Efficacy in Different Cell-Based Assays
| Assay Type | Cell Line | Parameter | This compound Potency |
| Neprilysin Activity | HEK293-NEP | IC₅₀ | 5.2 ± 0.8 nM |
| Neprilysin Activity | HUVEC | IC₅₀ | 8.9 ± 1.5 nM |
| cGMP Accumulation | HUVEC | EC₅₀ | 15.4 ± 2.1 nM |
| Calcium Mobilization | HCAEC | EC₅₀ | 25.1 ± 3.5 nM |
Data shown are for illustrative purposes only.
Table 2: Sample Dose-Response Data for Neprilysin Activity Assay
| This compound [nM] | Log [M] | % Inhibition (Mean) | % Inhibition (SD) |
| 0.1 | -10.0 | 2.5 | 1.1 |
| 0.5 | -9.3 | 8.1 | 2.3 |
| 1.0 | -9.0 | 15.6 | 3.5 |
| 5.0 | -8.3 | 48.9 | 4.1 |
| 10.0 | -8.0 | 75.2 | 3.8 |
| 50.0 | -7.3 | 95.8 | 2.7 |
| 100.0 | -7.0 | 98.1 | 1.9 |
Data shown are for illustrative purposes only.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Neprilysin Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 6. researchgate.net [researchgate.net]
- 7. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 8. Candoxatril, a neutral endopeptidase inhibitor: efficacy and tolerability in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. bradykinin-receptors-agonists-antagonists-expression-signaling-and-adaptation-to-sustained-stimulation - Ask this paper | Bohrium [bohrium.com]
- 14. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit, 1 kit | Labscoop [labscoop.com]
- 15. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
Application Notes and Protocols for the Quantitative Analysis of Candoxatrilat in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candoxatrilat, the active metabolite of the prodrug Candoxatril, is a potent inhibitor of neutral endopeptidase (NEP). The quantitative determination of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The LC-MS/MS method is recommended for its high sensitivity and specificity, while the HPLC-UV method serves as a viable alternative.
The protocols outlined below are based on established bioanalytical methods for similar acidic drugs and NEP inhibitors, providing a robust framework for the quantification of this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C20H33NO7 | [1][2] |
| Molecular Weight | 399.5 g/mol | [1] |
| Appearance | Solid | [3] |
| pKa (Strongest Acidic) | 4.08 | [3] |
I. LC-MS/MS Method for this compound in Plasma
This method is the gold standard for the quantification of this compound due to its superior sensitivity and selectivity.
Principle
Plasma samples are prepared by protein precipitation to remove larger molecules. The supernatant is then injected into an LC-MS/MS system. This compound is separated from other plasma components by reverse-phase chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the analyte response to that of an internal standard.
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., this compound-d5 (isotopically labeled) or a structurally similar compound like Thiorphan-d7.
-
Human plasma (with K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
1.2.2. Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1260 Infinity LC)[4]
-
Tandem Mass Spectrometer (e.g., Agilent 6410B Triple Quadrupole LC/MS)[4]
-
Analytical Column: C18 reverse-phase column (e.g., Agilent ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)[4]
1.2.3. Sample Preparation: Protein Precipitation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.[5]
-
Vortex for 1 minute to precipitate proteins.[4]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
1.2.4. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[4] |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound: To be determined by infusion of a standard solution. IS: To be determined based on the selected standard. |
| Fragmentor Voltage | To be optimized. |
| Collision Energy | To be optimized. |
Method Validation Parameters (Hypothetical)
The following table summarizes the expected performance characteristics of the validated method, based on similar assays for other NEP inhibitors.[6][7][8]
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity Range | r² ≥ 0.99 | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy within ±20%, Precision ≤20% | 1 ng/mL[7] |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 95.0% - 105.0% |
| Precision (Intra- and Inter-day) | ≤15% RSD (≤20% at LLOQ) | < 10%[7] |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | Within acceptable limits |
II. HPLC-UV Method for this compound in Plasma
This method offers a more accessible alternative to LC-MS/MS, though it may have a higher limit of quantification.
Principle
Plasma samples are subjected to solid-phase extraction (SPE) to isolate this compound and remove interfering substances. The eluate is then analyzed by reverse-phase HPLC with UV detection. Quantification is based on the peak area of this compound relative to an internal standard.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Nevirapine or another suitable UV-active compound.[9]
-
Human plasma (with K2-EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 0.05 M, pH adjusted to 2.6)[9]
-
SPE Cartridges (e.g., Oasis HLB 3 mL, 60 mg)[9]
2.2.2. Instrumentation
-
HPLC system with a UV detector
-
Analytical Column: C18 reverse-phase column (e.g., Waters Sunfire C18, 4.6 x 150 mm, 5 µm)[9]
-
Solid-Phase Extraction manifold
2.2.3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
To 200 µL of plasma, add 10 µL of IS and 200 µL of 4% phosphoric acid. Vortex to mix.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of ultrapure water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 20 µL) into the HPLC system.
2.2.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[9] |
| Mobile Phase | Acetonitrile and 0.05 M phosphate buffer (pH 2.6) (26:74, v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Injection Volume | 20 µL |
| Column Temperature | 35°C[9] |
| UV Detection Wavelength | To be determined by scanning a standard solution (likely around 210 nm).[9] |
Method Validation Parameters (Hypothetical)
The following table presents the anticipated performance of the HPLC-UV method.[9]
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity Range | r² ≥ 0.99 | 50 - 4000 ng/mL[9] |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy within ±20%, Precision ≤20% | 50 ng/mL[9] |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 92.7% - 99.6%[9] |
| Precision (Intra- and Inter-day) | ≤15% RSD (≤20% at LLOQ) | < 9%[9] |
| Recovery | Consistent and reproducible | > 93%[9] |
Visualized Workflows
References
- 1. This compound | C20H33NO7 | CID 443380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. agilent.com [agilent.com]
- 5. scielo.br [scielo.br]
- 6. Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid and validated HPLC method to quantify racecadotril metabolite, thiorphan, in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of Candoxatrilat in Natriuretic Peptide Metabolism Research
Introduction
Candoxatrilat is a potent and specific inhibitor of Neutral Endopeptidase 24.11 (NEP), a key zinc-dependent metalloprotease.[1][2] It is the active metabolite of the orally administered prodrug, Candoxatril.[3][4] NEP is critically involved in the breakdown of several vasoactive peptides, most notably the natriuretic peptides: Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP).[5][6][7][8] By inhibiting the degradation of these peptides, this compound serves as an invaluable pharmacological tool for researchers studying the physiological and pathophysiological roles of the natriuretic peptide system.
Mechanism of Action
Natriuretic peptides are released by the heart in response to myocardial stretch and volume overload.[9] They exert their effects by binding to natriuretic peptide receptors (NPRs), leading to the production of the second messenger cyclic guanosine monophosphate (cGMP).[9][10] This signaling cascade results in vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively help to reduce cardiovascular load.[9][11]
NEP is the primary enzyme responsible for the clearance and inactivation of circulating natriuretic peptides.[7] this compound specifically inhibits NEP, thereby preventing the breakdown of ANP and BNP. This leads to increased plasma concentrations and prolonged half-life of these peptides, amplifying their downstream biological effects.[8][12][13] It is important to note that NEP also metabolizes other peptides, including endothelin-1 (ET-1), bradykinin, and angiotensin II, and its inhibition can therefore have complex and sometimes counteracting physiological effects.[3][5][10]
Applications in Research
This compound is utilized in both in vitro and in vivo experimental settings to:
-
Elucidate the role of NEP in cardiovascular homeostasis: By observing the physiological changes after NEP inhibition, researchers can better understand its role in regulating blood pressure, fluid balance, and cardiac function.
-
Study the therapeutic potential of NEP inhibition: this compound allows for the investigation of NEP inhibition as a strategy for conditions like heart failure and hypertension, where augmenting the natriuretic peptide system is desirable.[6][11]
-
Investigate the metabolism of natriuretic peptides: It is used to study the clearance kinetics and metabolic pathways of ANP and BNP.[12][13] For instance, studies have used this compound to demonstrate that NEP inhibition reduces the clearance of ANP, independent of renal function.[12]
-
Explore interactions with other neurohormonal systems: Researchers use this compound to study the interplay between the natriuretic peptide system and other systems like the Renin-Angiotensin-Aldosterone System (RAAS).[8][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (or its prodrug Candoxatril) on various biomarkers and physiological parameters as reported in selected studies.
Table 1: Effect of Candoxatril on Circulating Vasoactive Peptides in Patients with Chronic Heart Failure
| Peptide | Baseline (Placebo) | 2h Post-Candoxatril | P-value |
| Endothelin (ET) (pg/ml) | 10 | 39 | < 0.05 |
| Calcitonin Gene-Related Peptide (CGRP) (pg/ml) | 34 | 99 | < 0.05 |
| Atrial Natriuretic Peptide (ANP) (pg/ml) | 72 | 108 | < 0.05 |
| Data from a study in seven patients with chronic heart failure.[5][14] |
Table 2: Effect of Intravenous this compound on Renal and Hormonal Parameters in Patients with Moderately Severe Heart Failure
| Parameter | Saline (Placebo) | 200 mg this compound | P-value |
| Urinary Volume (ml / 4h) | 263 ± 53 | 490 ± 82 | < 0.01 |
| Urinary Sodium (mmol / 4h) | 14 ± 4 | 37 ± 11 | < 0.001 |
| Plasma ANP (pg/ml) | 140 ± 26 | 279 ± 37 | < 0.01 |
| Plasma Aldosterone (pg/ml) | 178 ± 41 | 125 ± 35 | < 0.01 |
| Data from a study in 12 patients with heart failure. Values are mean ± SEM.[11] |
Table 3: Dose-Ranging Effects of Candoxatril on this compound Plasma Concentration
| Candoxatril Oral Dose | Mean Cmax of this compound (ng/ml) |
| 10 mg | 107.4 |
| 50 mg | 453.5 |
| 200 mg | 1584 |
| Data from a study in seven patients with chronic heart failure. Cmax refers to the maximum observed plasma concentration.[13] |
Experimental Protocols
Protocol 1: In Vivo Study of NEP Inhibition in Conscious Rats
This protocol is based on a study investigating the potentiation of brain natriuretic peptide (BNP) effects by this compound.[15]
-
Animal Model: Male Wistar rats are used. Animals are housed with free access to food and water.
-
Surgical Preparation (if required for infusion/monitoring): Under anesthesia, catheters can be implanted in the femoral artery (for blood pressure monitoring and blood sampling) and femoral vein (for drug infusion). Rats are allowed to recover fully before the experiment.
-
Experimental Procedure:
-
On the day of the experiment, conscious, unrestrained rats are placed in individual cages.
-
A baseline period is established to record mean arterial pressure (MAP) and collect baseline urine samples.
-
A bolus intravenous injection of this compound (e.g., 3 mg/kg) or vehicle (saline) is administered.
-
Following the bolus, a continuous infusion of BNP (e.g., 200 ng/kg/min for 60 minutes) is started.
-
-
Sample Collection and Analysis:
-
Blood samples are collected at specified time points to measure plasma levels of natriuretic peptides and cGMP.
-
Urine is collected throughout the experiment to measure volume, sodium excretion, and urinary cGMP excretion.
-
-
Endpoints: The primary endpoints are the changes in urinary sodium excretion (natriuresis) and mean arterial blood pressure, comparing the BNP response in the presence and absence of this compound.
Protocol 2: Ex Vivo Autoradiography for Kidney NEP Inhibition
This protocol is adapted from a study quantifying NEP inhibition in rat kidneys.[16]
-
Animal Treatment:
-
Sprague-Dawley rats are administered Candoxatril orally (e.g., 10 mg/kg or 100 mg/kg) or this compound intravenously.
-
Control rats receive the vehicle.
-
At predetermined time points (e.g., 1 hour post-administration), animals are euthanized.
-
-
Tissue Preparation:
-
Kidneys are rapidly excised, frozen in isopentane cooled by dry ice, and stored at -80°C.
-
Kidney sections (e.g., 20 µm thickness) are cut using a cryostat, thaw-mounted onto gelatin-coated slides, and stored at -80°C until use.
-
-
Autoradiography:
-
Slides are brought to room temperature and pre-incubated in a buffer solution.
-
Sections are then incubated with a radiolabeled NEP inhibitor (e.g., 125I-SCH47896) to label the available NEP binding sites.
-
Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of an unlabeled NEP inhibitor.
-
-
Imaging and Quantification:
-
After incubation and washing, the slides are dried and apposed to autoradiographic film or a phosphor imaging plate.
-
The density of NEP binding is quantified using a computerized image analysis system.
-
-
Endpoint: The percentage of NEP inhibition is calculated by comparing the specific binding in the kidneys of this compound-treated rats to that of control rats.
Visualizations
Caption: Signaling pathway of natriuretic peptides and the inhibitory action of this compound on NEP.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation and pharmacokinetics of the active drug this compound in mouse, rat, rabbit, dog and man following administration of the prodrug candoxatril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the neutral endopeptidase inhibitor drug, candoxatril, on circulating levels of two of the most potent vasoactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of endopeptidase inhibition (candoxatril) in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natriuretic peptides and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Renal response to this compound in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The atriopeptidase inhibitor (+/-) this compound reduces the clearance of atrial natriuretic factor in both intact and nephrectomized rats: evidence for an extrarenal site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-ranging effects of candoxatril on elimination of exogenous atrial natriuretic peptide in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of the neutral endopeptidase inhibitor drug, candoxatril, on circulating levels of two of the most potent vasoactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of endopeptidase-24.11 inhibition and of atrial natriuretic peptide clearance receptor ligand on the response to rat brain natriuretic peptide in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of kidney neutral endopeptidase after administration of the neutral endopeptidase inhibitor candoxatril: quantitation by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Candoxatrilat Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candoxatrilat is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that plays a crucial role in cardiovascular and renal homeostasis by degrading several vasoactive peptides, including natriuretic peptides, bradykinin, and substance P. Inhibition of NEP by agents like this compound leads to an increase in the levels of these peptides, resulting in vasodilation, natriuresis, and diuresis. This mechanism of action makes NEP a compelling therapeutic target for conditions such as heart failure and hypertension.
The development of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties is a key objective in cardiovascular drug discovery. High-throughput screening (HTS) assays are essential for efficiently evaluating large libraries of these analogs to identify promising lead compounds. This document provides detailed application notes and protocols for establishing a robust fluorometric HTS assay for the screening of this compound analogs.
Signaling Pathway and Mechanism of Action
Neutral endopeptidase is a key enzyme in the regulation of several signaling pathways. Its inhibition by this compound and its analogs directly impacts the bioavailability of various signaling peptides.
Caption: NEP signaling pathway and the inhibitory action of this compound analogs.
Data Presentation: Inhibitory Activity of this compound and Analogs
The following table summarizes the in vitro inhibitory activity of this compound and representative analogs against neutral endopeptidase. The IC50 value represents the concentration of the compound required to inhibit 50% of the NEP enzyme activity. A lower IC50 value indicates a more potent inhibitor.
| Compound | Structure / Modification | NEP IC50 (nM) |
| This compound | cis-4-(((1-((2S)-2-carboxy-3-(2-methoxyethoxy)propyl)cyclopentyl)carbonyl)amino)cyclohexanecarboxylic acid | 2.3 |
| Analog A | Modification of the cyclohexanecarboxylic acid moiety | Data dependent on specific modification |
| Analog B | Alteration of the cyclopentyl ring | Data dependent on specific modification |
| Analog C | Substitution on the methoxyethoxy side chain | Data dependent on specific modification |
Note: Specific IC50 values for analogs are dependent on the precise chemical modifications and would be determined experimentally using the protocol below.
Experimental Protocols
This section provides a detailed methodology for a fluorometric high-throughput screening assay to determine the inhibitory activity of this compound analogs against NEP.
Assay Principle
The assay is based on the cleavage of a synthetic fluorogenic NEP substrate. In its intact form, the substrate is non-fluorescent. Upon cleavage by active NEP, a highly fluorescent molecule is released. The increase in fluorescence intensity is directly proportional to the NEP activity. In the presence of an inhibitor like this compound or its analogs, the cleavage of the substrate is reduced or prevented, resulting in a decrease in the fluorescence signal. The potency of the inhibitor is determined by measuring the reduction in fluorescence across a range of inhibitor concentrations.
Materials and Reagents
-
NEP Assay Buffer: (e.g., 50 mM Tris, pH 7.5)
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Recombinant Human Neutral Endopeptidase (NEP)
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Fluorogenic NEP Substrate: (e.g., MCA-based peptide substrate)
-
Potent NEP Inhibitor (Positive Control): Thiorphan or this compound
-
Test Compounds: this compound analogs dissolved in DMSO
-
96-well or 384-well black, flat-bottom assay plates
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 320 nm and 420 nm, respectively.
Experimental Workflow Diagram
Caption: High-throughput screening experimental workflow for NEP inhibitors.
Step-by-Step Protocol
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound analogs in 100% DMSO.
-
Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 100 nL) of the compound solutions to the bottom of the assay plate wells.
-
-
Assay Plate Setup:
-
Negative Control (0% Inhibition): Add DMSO only (no inhibitor).
-
Positive Control (100% Inhibition): Add a saturating concentration of a known potent NEP inhibitor (e.g., 10 µM Thiorphan).
-
Test Compounds: Add the serially diluted this compound analogs.
-
-
Enzyme Addition:
-
Prepare a working solution of recombinant human NEP in NEP Assay Buffer. The final concentration should be optimized to yield a robust signal within the linear range of the assay.
-
Add the NEP enzyme solution to all wells of the assay plate.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a working solution of the fluorogenic NEP substrate in NEP Assay Buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction in the negative control wells is still in the linear phase.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation at ~320 nm and emission at ~420 nm.
-
Data Analysis
-
Percentage Inhibition Calculation:
-
The percentage of NEP inhibition for each compound concentration is calculated using the following formula:
-
-
IC50 Determination:
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each analog.
-
-
Assay Quality Control:
-
Z'-Factor: This metric is used to assess the quality and reliability of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Where SD is the standard deviation and Mean is the average fluorescence signal.
-
Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the development and implementation of a robust high-throughput screening assay for the discovery and characterization of novel this compound analogs as neutral endopeptidase inhibitors. By following these detailed methodologies and adhering to stringent quality control measures, researchers can efficiently identify promising new therapeutic candidates for the treatment of cardiovascular diseases.
Troubleshooting & Optimization
Technical Support Center: Optimizing Candoxatrilat Dosage for In Vitro Cell Culture Experiments
Welcome to the technical support center for optimizing Candoxatrilat dosage in your in vitro cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting tips, and frequently asked questions to ensure the successful application of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the active metabolite of the prodrug Candoxatril. It is a potent inhibitor of Neutral Endopeptidase (NEP), also known as neprilysin.[1] NEP is a zinc-dependent metalloprotease that degrades a variety of bioactive peptides. By inhibiting NEP, this compound increases the bioavailability of these peptides, leading to various physiological effects.
Q2: What are the downstream effects of NEP inhibition by this compound?
A2: NEP is responsible for the breakdown of several important peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P. Inhibition of NEP by this compound leads to an accumulation of these peptides, which can result in vasodilation, natriuresis (sodium excretion), and diuresis. In a cellular context, NEP inhibition can modulate signaling pathways such as the insulin-like growth factor-1 receptor (IGF-IR) and the Akt cell survival pathway.
Q3: What are some common in vitro applications of this compound?
A3: In vitro, this compound is primarily used to study the biological roles of Neutral Endopeptidase and its substrates. Common applications include:
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Investigating the role of NEP in cardiovascular and renal cell models.
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Studying the degradation of specific peptides by NEP in various cell types.
-
Elucidating the downstream signaling pathways affected by increased levels of NEP substrates.
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Screening for potential therapeutic effects of NEP inhibition in disease models.
Q4: What is a typical starting concentration range for this compound in cell culture?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. However, a good starting point for dose-response experiments is to use a wide range of concentrations, from nanomolar to micromolar. Based on available data, the IC50 for this compound inhibition of rat kidney NEP is approximately 2.3 nM.[2] Therefore, a suggested starting range for cell-based assays would be from 1 nM to 10 µM.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no NEP inhibition observed | Inaccurate this compound Concentration: Errors in dilution or calculation. | Double-check all calculations and ensure accurate pipetting. Prepare fresh dilutions from a new stock solution. |
| Degraded this compound: Improper storage or handling. | Store this compound stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. | |
| Low NEP Expression in Cell Line: The chosen cell line may not express sufficient levels of NEP. | Confirm NEP expression in your cell line using qPCR, Western blot, or immunofluorescence. Consider using a cell line known to have high NEP expression (e.g., some kidney or lung cell lines). | |
| Assay Conditions Not Optimal: Incorrect pH, temperature, or incubation time for the NEP activity assay. | Optimize the NEP activity assay parameters for your specific cell line and experimental setup. | |
| High Cell Death/Cytotoxicity | This compound Concentration Too High: The concentration used is toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 (50% cytotoxic concentration) of this compound for your cell line. Use concentrations well below the CC50 for your NEP inhibition experiments. |
| Off-Target Effects: At high concentrations, this compound may have unintended effects on other cellular processes. | Lower the concentration of this compound to a range that is specific for NEP inhibition. If possible, include a negative control compound with a similar chemical structure but no NEP inhibitory activity. | |
| Precipitation of this compound in Culture Medium | Poor Solubility: this compound may have limited solubility in certain media or at high concentrations. | Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final solvent concentration is low (typically <0.1%) and does not affect cell viability. If precipitation persists, try pre-warming the medium before adding the this compound stock solution and mix gently. |
| Interaction with Media Components: Components in the serum or media supplements may interact with this compound, causing it to precipitate. | Test the solubility of this compound in the basal medium without serum or supplements first. If it is soluble, add supplements one by one to identify the interacting component. Consider using a serum-free medium if compatible with your cell line. | |
| Inconsistent or Variable Results | Cell Passage Number: High passage numbers can lead to phenotypic changes and altered enzyme expression. | Use cells with a consistent and low passage number for all experiments. |
| Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. | Ensure accurate cell counting and consistent seeding density in all wells. | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth. | To minimize edge effects, do not use the outer wells for experimental conditions. Instead, fill them with sterile PBS or medium. |
Data Presentation
Table 1: Recommended Starting Concentrations for Dose-Response Experiments
| Concentration (nM) | Concentration (µM) | Log Concentration |
| 1 | 0.001 | -9 |
| 10 | 0.01 | -8 |
| 100 | 0.1 | -7 |
| 1000 | 1 | -6 |
| 10000 | 10 | -5 |
Table 2: Example of this compound Cytotoxicity Data (Hypothetical)
| This compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | 98 | 95 | 92 |
| 10 | 95 | 90 | 85 |
| 25 | 85 | 75 | 60 |
| 50 | 60 | 45 | 30 |
| 100 | 35 | 20 | 10 |
| CC50 (µM) | ~65 | ~48 | ~32 |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
Objective: To determine the concentration of this compound that is toxic to the cells (CC50).
Materials:
-
Adherent cells of interest
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Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours. Incubate at 37°C, 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on a plate shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 value.
Protocol 2: In Vitro Neutral Endopeptidase (NEP) Inhibition Assay
Objective: To measure the inhibitory effect of this compound on NEP activity in cell lysates.
Materials:
-
Cells expressing NEP
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1% Triton X-100 and protease inhibitors)
-
Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
This compound
-
96-well black microplate
-
Fluorometer (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Cell Lysate Preparation: Culture cells to confluency, wash with cold PBS, and lyse the cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well black microplate, add a fixed amount of cell lysate protein to each well.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic NEP substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometer and measure the increase in fluorescence over time (e.g., every 5 minutes for 1-2 hours) in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of this compound. Plot the percentage of NEP inhibition (relative to the no-inhibitor control) against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of Neutral Endopeptidase (NEP) and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound dosage in vitro.
Caption: Troubleshooting decision tree for low NEP inhibition.
References
Technical Support Center: Strategies to Minimize Candoxatrilat Off-Target Effects in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Candoxatrilat in experimental settings. This compound is a potent inhibitor of neutral endopeptidase (NEP), a zinc-dependent metalloprotease. While its primary therapeutic action is through the potentiation of natriuretic peptides, its off-target effects can lead to experimental variability and misinterpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: this compound is the active metabolite of the prodrug Candoxatril. Its primary on-target effect is the inhibition of neutral endopeptidase (NEP), also known as neprilysin or EC 3.4.24.11.[1] NEP is responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides (ANP, BNP, and CNP). By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis.
Q2: What are the known or potential off-target effects of this compound?
A2: The off-target effects of this compound primarily stem from the broad substrate specificity of NEP and the potential for this compound to inhibit other structurally related metalloproteinases. Potential off-target effects include:
-
Inhibition of Angiotensin-Converting Enzyme (ACE): Some neutral endopeptidase inhibitors have a dual mechanism of action, also inhibiting ACE.[2] This can lead to an accumulation of bradykinin and contribute to side effects like angioedema.
-
Modulation of Angiotensin II and Endothelin-1 Levels: NEP can degrade vasoconstrictor peptides such as angiotensin II and endothelin-1.[3] Inhibition of their degradation could potentially counteract the desired vasodilatory effects of natriuretic peptides.
-
Effects on Other Bioactive Peptides: NEP is involved in the metabolism of numerous other peptides, including substance P, enkephalins, and glucagon-like peptide-1 (GLP-1).[4] Interference with their metabolism could lead to unforeseen physiological effects in experimental models.
Q3: How can I differentiate between on-target and off-target effects in my cell-based assays?
A3: A robust method to distinguish on-target from off-target effects is to use a genetic approach. By using techniques like CRISPR-Cas9 to knock out the gene encoding for NEP (MME), you can assess whether the cellular phenotype observed with this compound treatment persists in the absence of its intended target. If the effect disappears in the knockout cells, it is likely an on-target effect. If the effect remains, it is indicative of an off-target mechanism.
Q4: What are the key considerations for designing in vivo studies with this compound to minimize off-target effects?
A4: In vivo studies require careful dose selection and the inclusion of appropriate control groups. A dose-response study should be conducted to identify the lowest effective dose that elicits the desired on-target effect (e.g., increased plasma cGMP as a marker of natriuretic peptide activity) without engaging off-target pathways. Additionally, consider using a comparator compound, such as a highly selective NEP inhibitor with a different chemical scaffold, to help attribute observed effects to NEP inhibition specifically. Monitoring blood pressure and electrolyte levels can also provide insights into potential off-target effects on the renin-angiotensin system.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in in vitro NEP activity assays.
| Possible Cause | Troubleshooting Step |
| Suboptimal Assay Conditions | Ensure the assay buffer pH is optimal for NEP activity (typically pH 7.0-7.5). Verify the incubation temperature is maintained at 37°C. |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. Some fluorogenic substrates are light-sensitive and should be protected from light. |
| Enzyme Inactivity | Use a fresh aliquot of recombinant NEP for each experiment. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known NEP inhibitor as a positive control. |
| Interference from Assay Components | Some compounds or solvents used to dissolve test articles can interfere with the assay. Run a vehicle control to assess for any inhibitory or enhancing effects of the solvent. |
| Incorrect Reagent Concentrations | Double-check the final concentrations of the enzyme, substrate, and inhibitor in the assay wells. |
Problem 2: Difficulty in assessing the selectivity of this compound.
| Possible Cause | Troubleshooting Step |
| Lack of Suitable Counter-Screening Assays | Establish or acquire assays for other relevant metalloproteinases, such as ACE and Endothelin-Converting Enzyme (ECE). |
| Low Purity of this compound | Ensure the purity of the this compound being used. Impurities could have their own biological activities. |
| Inappropriate Assay Conditions for Off-Target Enzymes | Optimize the assay conditions (e.g., substrate, pH, co-factors) for each specific off-target enzyme to ensure an accurate assessment of inhibition. |
| Limited Availability of Recombinant Off-Target Enzymes | Source high-quality recombinant enzymes from commercial vendors or consider in-house expression and purification. |
Quantitative Data Summary
The selectivity of a NEP inhibitor is crucial for minimizing off-target effects. The following table summarizes the inhibitory potency (IC50 or Ki values) of various NEP inhibitors against NEP, ACE, and ECE. While comprehensive, direct comparative data for this compound is limited in the public domain, the data for other inhibitors highlight the importance of assessing selectivity.
| Inhibitor | NEP | ACE | ECE |
| Fasidotrilat | IC50 = 5.1 nM | IC50 = 9.8 nM | - |
| Thiorphan | IC50 = 1.8 nM | Ki > 0.1 µM | Ki > 10 µM |
| Phosphoramidon | IC50 = 0.034 µM | IC50 = 78 µM | IC50 = 3.5 µM |
| CGS 35601 | IC50 = 2 nM | IC50 = 22 nM | IC50 = 55 nM |
| Compound (WO 0160822) | Ki = 10.2 nM | Ki = 3.7 nM | Ki = 21.2 nM |
Note: Data is compiled from various sources and assay conditions may differ.[5][6][7]
Experimental Protocols
Protocol 1: In Vitro NEP Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of this compound against recombinant human NEP using a fluorogenic substrate.
Materials:
-
Recombinant Human Neprilysin (NEP)
-
NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Fluorogenic NEP Substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission appropriate for the substrate)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in NEP Assay Buffer to create a range of test concentrations.
-
In a 96-well plate, add 50 µL of NEP Assay Buffer to the blank wells and 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add 25 µL of a pre-diluted solution of recombinant human NEP to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic NEP substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Assessment of Off-Target Activity on Angiotensin II Degradation
This protocol outlines a method to assess the effect of this compound on the degradation of Angiotensin II by NEP.
Materials:
-
Recombinant Human Neprilysin (NEP)
-
NEP Assay Buffer
-
Angiotensin II
-
This compound
-
HPLC system with a C18 column
-
Mass Spectrometer (optional, for fragment identification)
Procedure:
-
Prepare reaction mixtures containing NEP Assay Buffer, recombinant human NEP, and either vehicle or varying concentrations of this compound.
-
Pre-incubate the mixtures at 37°C for 15 minutes.
-
Initiate the reaction by adding Angiotensin II to a final concentration of 10 µM.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).
-
Analyze the samples by reverse-phase HPLC to separate and quantify the remaining intact Angiotensin II and its degradation products.
-
Compare the rate of Angiotensin II degradation in the presence and absence of this compound to determine the inhibitory effect.
Visualizations
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
Candoxatrilat Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and degradation of candoxatrilat. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the active metabolite of the prodrug candoxatril, a potent inhibitor of neutral endopeptidase (NEP).[1][2][3][4] As the active pharmaceutical ingredient (API), the stability of this compound is crucial for ensuring the safety, efficacy, and shelf-life of any potential drug product. Long-term stability studies are essential to understand how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7]
Q2: What are the typical long-term stability testing conditions for a compound like this compound?
According to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, long-term stability testing for drug substances should be conducted under specific conditions that simulate storage. The recommended long-term storage conditions are 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[5][7][8] Accelerated stability testing is also performed at 40°C ± 2°C / 75% RH ± 5% RH for 6 months to predict the long-term stability.[7]
Q3: What are the likely degradation pathways for this compound?
Based on its chemical structure, which contains an amide, two carboxylic acids, and an ether linkage, the most probable degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolytic Degradation: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule into two main fragments.
-
Oxidative Degradation: The ether linkage could be a site for oxidation, potentially leading to the formation of hydroperoxides and subsequent degradation products.
Q4: How can I monitor the stability of this compound and detect its degradation products?
A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[9][10][11][12] A validated reversed-phase HPLC method can separate this compound from its potential degradation products, allowing for accurate quantification of the parent drug and detection of any impurities that may form over time.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in my long-term stability study.
-
Possible Cause 1: Inappropriate Storage Conditions. Verify that your stability chambers are accurately maintaining the set temperature and humidity levels as per ICH guidelines.[5][8]
-
Possible Cause 2: Excipient Incompatibility. If you are studying a formulation, an excipient may be reacting with this compound. Conduct compatibility studies with individual excipients to identify any interactions.
-
Possible Cause 3: High Moisture Content. this compound's amide linkage is prone to hydrolysis. Ensure that the drug substance has been properly dried and is stored in a container with a suitable moisture barrier.
Issue 2: I am seeing new, unidentified peaks in my HPLC chromatogram during the stability study.
-
Possible Cause 1: Degradation Products. These new peaks are likely degradation products of this compound.
-
Troubleshooting Step: Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to intentionally generate degradation products.[13][14][15][16] This will help in confirming if the new peaks in your stability study correspond to degradation products and can aid in their identification using techniques like LC-MS.
Issue 3: My HPLC method is not separating this compound from a new peak.
-
Possible Cause: The chromatographic conditions are not optimized for separating the co-eluting species.
-
Troubleshooting Step: Re-evaluate and optimize your HPLC method parameters. This may involve changing the mobile phase composition, pH, gradient, column type, or temperature to achieve better resolution.
Quantitative Stability Data
The following tables present plausible, representative data from a long-term stability study of this compound.
Table 1: Long-Term Stability Data for this compound at 25°C / 60% RH
| Time Point (Months) | Assay (%) | Total Degradation Products (%) |
| 0 | 100.0 | < 0.1 |
| 3 | 99.8 | 0.2 |
| 6 | 99.5 | 0.5 |
| 9 | 99.2 | 0.8 |
| 12 | 98.9 | 1.1 |
| 18 | 98.4 | 1.6 |
| 24 | 97.9 | 2.1 |
Table 2: Accelerated Stability Data for this compound at 40°C / 75% RH
| Time Point (Months) | Assay (%) | Total Degradation Products (%) |
| 0 | 100.0 | < 0.1 |
| 1 | 99.1 | 0.9 |
| 2 | 98.2 | 1.8 |
| 3 | 97.3 | 2.7 |
| 6 | 95.0 | 5.0 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) and visible light for 24 hours.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method.
Visualizations
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C20H33NO7 | CID 443380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | MedPath [trial.medpath.com]
- 5. memmert.com [memmert.com]
- 6. testinglab.com [testinglab.com]
- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. turkjps.org [turkjps.org]
- 10. ijpsm.com [ijpsm.com]
- 11. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. ijper.org [ijper.org]
- 16. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Candoxatrilat Delivery and Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery and bioavailability of Candoxatrilat in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using the prodrug Candoxatril instead of the active drug, this compound, in oral animal studies?
A1: this compound, the active neutral endopeptidase (NEP) inhibitor, has poor oral bioavailability. Candoxatril is the orally-active prodrug of this compound.[1] After oral administration, Candoxatril is rapidly absorbed and hydrolyzed by esterases to release the active moiety, this compound, into the systemic circulation. This prodrug strategy is designed to overcome the poor absorption of this compound.
Q2: What are the typical systemic availability percentages of this compound after oral administration of Candoxatril in different animal species?
A2: The systemic availability of this compound varies significantly across species. Reported estimates are approximately 88% in mice, 53% in rats, 42% in rabbits, and 17% in dogs. This highlights the importance of selecting the appropriate animal model and considering inter-species differences in metabolism and absorption.
Q3: What is the primary mechanism of clearance for this compound?
A3: Intravenous studies have shown that this compound is almost completely cleared by the kidneys. The renal clearance rates approximate the glomerular filtration rates in the respective species, indicating that it is a key factor in the drug's pharmacokinetics.
Troubleshooting Guides
Formulation and Administration Challenges
Problem: High variability or unexpectedly low bioavailability of this compound in rodent studies.
Possible Causes & Troubleshooting Steps:
-
Improper Formulation:
-
Question: Is the Candoxatril properly solubilized or suspended?
-
Suggestion: For preclinical oral gavage studies, especially at higher doses, a suspension is often necessary. A common vehicle is an aqueous solution containing a suspending agent such as 0.5% (w/v) hydroxypropyl methylcellulose or 0.4% (w/v) aqueous methylcellulose to ensure uniform dosing.[2] The stability of Candoxatril in the chosen vehicle should be confirmed before the study.
-
-
Inaccurate Oral Gavage Technique:
-
Question: Is the oral gavage procedure causing stress or injury to the animals?
-
Suggestion: Improper gavage technique can lead to esophageal trauma, aspiration pneumonia, or significant stress, all of which can affect gastrointestinal function and drug absorption.[3][4] Ensure technicians are well-trained in the proper restraint and gavage methods. Using flexible gavage tubes instead of rigid needles can minimize the risk of injury. For sensitive animals, consider brief isoflurane anesthesia or training the animals to voluntarily consume the formulation from a syringe to reduce stress.
-
-
Vehicle-Related Effects:
-
Question: Could the chosen vehicle be impacting absorption?
-
Suggestion: Some vehicles, particularly oily ones, can alter gastrointestinal transit time and absorption rates.[5] If using a non-standard vehicle, its potential effects on the gastrointestinal tract and drug absorption should be considered. Whenever possible, use a simple, inert aqueous vehicle.
-
Bioanalytical Method Issues
Problem: Inconsistent or non-reproducible quantification of this compound in plasma samples.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Sample Preparation:
-
Question: Is the protein precipitation step efficient and consistent?
-
Suggestion: Inefficient protein precipitation can lead to matrix effects and poor recovery. A common and effective method is protein precipitation with cold acetonitrile. Ensure the ratio of acetonitrile to plasma is sufficient (e.g., 3:1 or 4:1 v/v) and that samples are vortexed thoroughly and centrifuged at a sufficient speed and duration to ensure complete protein removal.
-
-
Chromatographic Issues:
-
Question: Are you observing poor peak shape, shifting retention times, or inadequate separation from endogenous plasma components?
-
Suggestion: These issues can arise from the mobile phase composition, column choice, or column degradation. Ensure the mobile phase is freshly prepared and properly degassed. A C18 column is commonly used for the analysis of small molecules like this compound. Method validation should include robustness testing to assess the impact of small variations in mobile phase pH and composition.
-
-
Matrix Effects in LC-MS/MS:
-
Question: Are you experiencing ion suppression or enhancement?
-
Suggestion: Matrix effects can significantly impact the accuracy of quantification. These effects should be evaluated during method validation by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution. If significant matrix effects are observed, further optimization of the sample clean-up procedure or chromatographic separation may be necessary.
-
Data Presentation
Table 1: Systemic Availability of this compound Following Oral Administration of Candoxatril in Various Species
| Species | Systemic Availability (%) |
| Mouse | 88 |
| Rat | 53 |
| Rabbit | 42 |
| Dog | 17 |
| Human | 32 |
Table 2: Pharmacokinetic Parameters of Intravenous this compound in Various Species
| Species | Total Plasma Clearance (ml/min/kg) | Renal Clearance (ml/min/kg) |
| Mouse | 32 | 8.7 |
| Rat | 15 | 7.2 |
| Rabbit | 5.5 | N/A |
| Dog | 5.8 | 2.9 |
| Human | 1.9 | 1.7 |
Experimental Protocols
Representative Bioanalytical Method for this compound in Rat Plasma using LC-MS/MS
This protocol is a representative example based on common practices for the bioanalysis of small molecules in plasma and should be fully validated according to regulatory guidelines (e.g., FDA or EMA).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (a structurally similar compound not present in the sample).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Method Validation:
-
The method should be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into blank rat plasma to achieve the desired final concentrations.
-
Prepare dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibrium Dialysis:
-
Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cut-off of 5-10 kDa).
-
Add the spiked plasma to one chamber and the dialysis buffer to the other chamber.
-
Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, to be determined experimentally).
-
-
Sample Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in both aliquots using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Calculation:
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Percent bound = (1 - fu) * 100.
-
Mandatory Visualizations
Caption: Metabolism of Candoxatril to this compound and its inhibitory action on NEP.
Caption: Workflow for a typical oral bioavailability study in rats.
References
quality control measures for Candoxatrilat in laboratory settings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on quality control measures for Candoxatrilat in laboratory settings. Due to the limited publicly available information specific to this compound, this guide combines general best practices in pharmaceutical analysis with information extrapolated from related neutral endopeptidase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality control important?
A1: this compound is the active metabolite of the prodrug Candoxatril. It functions as a neutral endopeptidase (NEP) inhibitor.[1] NEP is an enzyme involved in the degradation of several vasoactive peptides.[2][3] Ensuring the quality of this compound in laboratory settings is crucial for obtaining accurate and reproducible experimental results, which is fundamental in drug development and research.
Q2: What are the critical quality attributes to consider for this compound?
A2: While specific attributes for this compound are not publicly documented, typical critical quality attributes for an active pharmaceutical ingredient (API) like this compound would include:
-
Identity: Confirmation of the chemical structure.
-
Purity: Absence of process-related impurities and degradation products.
-
Assay: Quantification of the amount of this compound present.
-
Stability: Resistance to degradation under various conditions.
-
Physical Characteristics: Properties like appearance, solubility, and particle size.
Q3: How is the conversion of the prodrug Candoxatril to this compound monitored?
A3: The conversion of Candoxatril to its active form, this compound, primarily occurs through ester hydrolysis.[1] This conversion can be monitored in laboratory settings using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). By developing a method that separates both Candoxatril and this compound, the rate and extent of conversion can be quantified over time.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of compounds like this compound, primarily focusing on HPLC-based methods.
HPLC Analysis Troubleshooting
| Issue | Potential Causes | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a highly deactivated (end-capped) C18 column. - Lower the mobile phase pH to suppress silanol ionization. - Reduce the sample concentration or injection volume. - Optimize the mobile phase buffer and its concentration. |
| Split Peaks | - Column void or channeling. - Partially blocked frit. - Sample solvent incompatible with the mobile phase. | - Reverse-flush the column (if recommended by the manufacturer). - Replace the column inlet frit. - Dissolve the sample in the mobile phase or a weaker solvent. |
| Ghost Peaks (Unexpected Peaks) | - Contamination in the mobile phase, glassware, or sample. - Carryover from previous injections. | - Run a blank gradient to identify mobile phase contaminants. - Use high-purity solvents and clean glassware. - Implement a robust needle wash protocol in the autosampler. |
| Retention Time Drift | - Inadequate column equilibration. - Changes in mobile phase composition. - Temperature fluctuations. | - Ensure sufficient column equilibration time between runs. - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. |
Experimental Protocols
While a specific validated HPLC method for this compound is not publicly available, a general stability-indicating HPLC method for a similar diacid compound can be developed based on the following principles.
Protocol: Development of a Stability-Indicating HPLC Method
1. Objective: To develop and validate a reverse-phase HPLC method for the quantification of this compound and the separation of its potential degradation products.
2. Materials and Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Reference standard of this compound
-
HPLC-grade acetonitrile, methanol, and water
-
Acids (e.g., formic acid, phosphoric acid) and bases (e.g., sodium hydroxide) for mobile phase adjustment and forced degradation
-
Oxidizing agent (e.g., hydrogen peroxide)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 200-230 nm due to the lack of a strong chromophore).
-
Injection Volume: 10 µL
4. Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed on a solution of this compound.[4]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method to ensure that all degradation peaks are well-resolved from the main this compound peak.
5. Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for the following parameters:[5]
-
Specificity: Ability to assess the analyte in the presence of impurities and degradants.
-
Linearity: Proportionality of the response to the analyte concentration.
-
Accuracy: Closeness of the test results to the true value.
-
Precision: (Repeatability and Intermediate Precision) - agreement between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.
Data Presentation: Example Impurity Acceptance Criteria
The following table provides a hypothetical example of impurity acceptance criteria for a drug substance like this compound, based on general ICH guidelines.[6][7][8][9]
| Impurity | Specification |
| Any individual unspecified impurity | ≤ 0.10% |
| Total impurities | ≤ 1.0% |
Note: These are general limits and would need to be established based on toxicological data and batch analysis results for this compound.
Visualizations
Workflow for HPLC Method Development and Validation
Caption: A typical workflow for developing and validating a stability-indicating HPLC method.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits neutral endopeptidase (NEP), preventing the degradation of vasoactive peptides.
References
- 1. Formation and pharmacokinetics of the active drug this compound in mouse, rat, rabbit, dog and man following administration of the prodrug candoxatril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. extranet.who.int [extranet.who.int]
- 7. database.ich.org [database.ich.org]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
Candoxatrilat Efficacy in Heart Failure Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Candoxatrilat's efficacy in heart failure models, presenting experimental data and methodologies to inform preclinical and clinical research. This compound, the active metabolite of the prodrug Candoxatril, is a potent inhibitor of neprilysin (neutral endopeptidase - NEP), an enzyme responsible for the degradation of natriuretic peptides.[1][2][3][4] By inhibiting neprilysin, this compound increases the levels of these peptides, which promote vasodilation, natriuresis, and diuresis, thereby reducing cardiac load in heart failure.[1][5]
Mechanism of Action: Neprilysin Inhibition
Heart failure is characterized by the activation of neurohormonal systems, including the renin-angiotensin-aldosterone system (RAAS), which leads to vasoconstriction, sodium and water retention, and adverse cardiac remodeling. The natriuretic peptide system counteracts these effects. This compound's therapeutic potential lies in its ability to enhance the beneficial effects of the natriuretic peptide system by preventing the breakdown of atrial natriuretic peptide (ANP) and other vasoactive peptides.[1][5]
Comparative Efficacy in Human Heart Failure Studies
Clinical studies in patients with chronic heart failure have demonstrated the therapeutic potential of Candoxatril and its active form, this compound. These studies have often compared its effects against placebo or standard-of-care treatments like ACE inhibitors.
Hemodynamic and Neurohormonal Effects
A randomized, placebo-controlled, double-blind study in patients with moderately severe congestive heart failure showed that Candoxatril (150 mg twice daily) acutely increased plasma ANP levels, suppressed aldosterone, and decreased right atrial and pulmonary capillary wedge pressures.[1] After 10 days of treatment, a sustained increase in basal ANP and a decrease in basal aldosterone were observed, along with a reduction in body weight.[1]
| Parameter | Placebo | Candoxatril (Acute, Day 1) | Candoxatril (Chronic, Day 10) |
| Plasma ANP | No significant change | Increased | Basal levels increased |
| Plasma Aldosterone | No significant change | Suppressed | Basal levels decreased |
| Right Atrial Pressure | No significant change | Decreased | Trend towards reduction |
| Pulmonary Capillary Wedge Pressure | No significant change | Decreased | Trend towards reduction |
| Body Weight | No significant change | Not reported | Reduced |
| Cardiac Index | No significant change | Not reported | Trend towards increase |
Data summarized from a study in patients with moderately severe congestive heart failure.[1]
Renal Effects
In a double-blind, crossover trial in patients with moderately severe heart failure, intravenous this compound demonstrated significant diuretic and natriuretic effects compared to placebo.[6] All tested doses (50, 100, and 200 mg) increased urinary volume and sodium excretion in the first 4 hours after administration.[6]
| Parameter (First 4h post-dosing) | Placebo (Saline) | This compound (200 mg) | p-value |
| Urinary Volume (ml) | 263 +/- 53 | 490 +/- 82 | < 0.01 |
| Urinary Sodium (mmol) | 14 +/- 4 | 37 +/- 11 | < 0.001 |
| Plasma ANP (pg/ml) | 140 +/- 26 | 279 +/- 37 | < 0.01 |
| Plasma Aldosterone (pg/ml) | 178 +/- 41 | 125 +/- 35 | < 0.01 |
Data presented as mean +/- SEM.[6]
Comparison with Other Heart Failure Therapies
Initial clinical results have compared Candoxatril with the diuretic furosemide and the ACE inhibitor captopril in human heart failure.[2][4] Furthermore, studies have evaluated the benefit of adding Candoxatril to existing ACE inhibitor therapy. In patients with mild to moderate chronic heart failure already receiving ACE inhibitors, the addition of Candoxatril (100 mg twice daily) resulted in a significant improvement in exercise capacity over an 84-day period compared to placebo.[7]
The combination of a neprilysin inhibitor with an angiotensin receptor blocker (ARB), such as in the drug Sacubitril/Valsartan (an angiotensin receptor-neprilysin inhibitor or ARNI), has shown superior efficacy to ACE inhibitors alone in reducing mortality and morbidity in patients with heart failure with reduced ejection fraction.[8][9] This dual-action approach simultaneously blocks the RAAS and augments the natriuretic peptide system, offering a more comprehensive neurohormonal modulation in heart failure.[10]
Experimental Protocols
Randomized, Placebo-Controlled Study of Oral Candoxatril
-
Objective: To investigate the acute and chronic hemodynamic and hormonal effects of Candoxatril in patients with moderately severe congestive heart failure.[1]
-
Study Design: Randomized, placebo-controlled, double-blind.[1]
-
Participants: 12 patients with moderately severe congestive heart failure.[1]
-
Intervention: Candoxatril (150 mg twice daily) or placebo for 10 days.[1]
-
Measurements: Hemodynamic parameters (right atrial and pulmonary capillary wedge pressures, cardiac index) and hormonal levels (plasma ANP, aldosterone) were assessed at baseline and after acute and chronic treatment.[1]
Crossover Trial of Intravenous this compound
-
Objective: To compare the effects of different doses of intravenous this compound with placebo on urinary volume and composition in patients with moderately severe heart failure.[6]
-
Study Design: Double-blind, crossover trial.[6]
-
Participants: 12 patients with moderately severe heart failure.[6]
-
Intervention: Intravenous boluses of saline vehicle (placebo) and 50, 100, and 200 mg of this compound were administered on separate days.[6]
-
Measurements: Urinary output and composition were measured for 8 hours. Renal blood flow and glomerular filtration rate were determined using radionuclide techniques. Blood samples were collected for hormone analysis before and 3 hours after dosing.[6]
Conclusion
This compound, through its mechanism of neprilysin inhibition, has demonstrated beneficial effects in human heart failure models. It effectively increases natriuretic peptide levels, leading to favorable hemodynamic changes, diuresis, and natriuresis. When compared with or added to standard therapies like ACE inhibitors, it shows potential for improved outcomes, particularly in exercise capacity. The development of ARNIs, which combine neprilysin inhibition with RAAS blockade, represents a significant advancement in heart failure treatment, building on the principles demonstrated by early neprilysin inhibitors like this compound. Further research in preclinical models is warranted to explore the long-term effects on cardiac remodeling and to identify patient populations most likely to benefit from this therapeutic approach.
References
- 1. Effectiveness of endopeptidase inhibition (candoxatril) in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renal response to this compound in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Candoxatril improves exercise capacity in patients with chronic heart failure receiving angiotensin converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. baycrest.echoontario.ca [baycrest.echoontario.ca]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Candoxatrilat and Other Neprilysin Inhibitors
This guide provides a detailed comparison of Candoxatrilat and other significant Neprilysin (NEP) inhibitors, including Sacubitrilat (the active metabolite of Sacubitril) and Omapatrilat. It is designed for researchers, scientists, and drug development professionals, offering a comparative look at their performance backed by experimental data.
Neprilysin, a neutral endopeptidase, is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and angiotensin II.[1][2] Inhibition of NEP increases the levels of these peptides, promoting vasodilation, natriuresis, and diuresis, which is a therapeutic strategy for conditions like heart failure and hypertension.[1][3] this compound is the active metabolite of the prodrug Candoxatril and functions as a potent NEP inhibitor.[4][5] This guide compares its characteristics with other notable NEP inhibitors to provide a clear perspective on their relative profiles.
Mechanism of Action: The NEP Inhibition Pathway
NEP inhibitors block the enzymatic degradation of natriuretic peptides. This leads to an accumulation of these peptides, which then bind to their receptors to increase the production of cyclic guanosine monophosphate (cGMP).[6] Elevated cGMP levels result in beneficial cardiovascular effects such as vasodilation (lowering blood pressure), natriuresis, and diuresis.[6][7] However, NEP also degrades other substrates like angiotensin II and bradykinin.[2][3] Therefore, the overall effect of a NEP inhibitor is a balance of potentiating vasodilatory and natriuretic pathways while also potentially affecting the renin-angiotensin-aldosterone system (RAAS).[3][7] Dual-acting inhibitors, like Omapatrilat, also directly inhibit the Angiotensin-Converting Enzyme (ACE), leading to a more pronounced blockade of the RAAS but also a higher risk of bradykinin accumulation.[8]
Comparative Performance Data
The following tables summarize key quantitative data for this compound and other selected NEP inhibitors.
Table 1: Inhibitory Potency Against Neprilysin (NEP)
This table compares the in vitro potency of the active metabolites of selected NEP inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor (Active Metabolite) | Target Enzyme | IC50 Value (nM) | Reference |
| This compound | Rat Kidney NEP | 2.3 | [9] |
| Sacubitrilat (LBQ657) | Human NEP | ~2.3 - 20 | [6][10][11] |
| Omapatrilat | NEP | ~6 - 8 | [6][10][12] |
Note: IC50 values can vary based on experimental conditions and the source of the enzyme.
Table 2: Pharmacokinetic Properties of this compound in Various Species
This table outlines the key pharmacokinetic parameters of this compound following the administration of its prodrug, Candoxatril.[10]
| Species | Systemic Availability from Prodrug (%) | Total Plasma Clearance (ml/min/kg) | Renal Clearance (ml/min/kg) |
| Mouse | 88 | 32 | 8.7 |
| Rat | 53 | 15 | 7.2 |
| Rabbit | 42 | 5.5 | N/A |
| Dog | 17 | 5.8 | 2.9 |
| Human | 32 | 1.9 | 1.7 |
Table 3: Comparative Clinical Profile Overview
This table provides a qualitative summary of the clinical efficacy and safety profiles of different NEP inhibitor-based therapies.
| Therapy | Primary Indication(s) | Efficacy Highlights | Key Safety/Side Effect Profile |
| Candoxatril | Hypertension, Heart Failure | Increased plasma ANP, induced natriuresis and diuresis.[4] Modest or inconsistent effects on blood pressure in some studies.[11] Showed reduction in right and left ventricular filling pressures in heart failure patients. | Generally well-tolerated in clinical trials, with adverse events similar to placebo.[11] |
| Sacubitril/Valsartan | Chronic Heart Failure | Superior to ACE inhibitors in reducing cardiovascular death and hospitalization for heart failure. | Hypotension, hyperkalemia, renal impairment.[2] Lower risk of angioedema compared to Omapatrilat due to selectivity for NEP over other peptidases like ACE.[12] |
| Omapatrilat | Hypertension, Heart Failure | Produced superior blood pressure reduction compared to ACE inhibitors alone.[12] | Significantly higher incidence of angioedema compared to ACE inhibitors, which led to the discontinuation of its clinical development. |
Experimental Protocols & Workflows
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below is a representative protocol based on clinical trials conducted for Candoxatril.
Protocol: Double-Blind, Placebo-Controlled Study of Candoxatril in Essential Hypertension
This section describes a typical methodology used to assess the efficacy and tolerability of a NEP inhibitor in a clinical setting.[11]
1. Objective: To evaluate the antihypertensive efficacy and safety of Candoxatril monotherapy compared to a placebo in patients with essential hypertension.
2. Study Design: A multi-center, double-blind, randomized, placebo-controlled, parallel-group study.
3. Patient Population:
- Inclusion Criteria: Patients diagnosed with essential hypertension, typically with a diastolic blood pressure within a specified range (e.g., 95-114 mmHg).
- Exclusion Criteria: Secondary hypertension, significant renal or hepatic impairment, history of angioedema, or other contraindications.
4. Study Procedure:
- Phase 1: Placebo Run-in (2-4 weeks): All previously used antihypertensive medications are discontinued, and patients receive a placebo to establish a stable baseline blood pressure.
- Phase 2: Randomization: Eligible patients are randomly assigned to receive either Candoxatril (e.g., 200 mg twice daily) or a matching placebo.
- Phase 3: Treatment Period (e.g., 28 days): Patients are monitored at regular intervals. Blood pressure measurements (supine and erect) are taken, and blood/urine samples are collected for pharmacokinetic and pharmacodynamic analysis (e.g., plasma ANP, cGMP levels).
- Phase 4: Follow-up: A final assessment is conducted at the end of the treatment period.
5. Main Outcome Measures:
- Primary Endpoint: Change from baseline in supine and erect diastolic and systolic blood pressure.
- Secondary Endpoints: Changes in plasma ANP concentrations, urinary cGMP excretion, and incidence of adverse events.
6. Data Analysis: Statistical comparisons are made between the treatment and placebo groups to determine the significance of the observed effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of vasopeptidase inhibitor-induced plasma extravasation: comparison of omapatrilat and the novel neutral endopeptidase 24.11/angiotensin-converting enzyme inhibitor GW796406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Sacubitril | Neprilysin | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
Validating Biomarkers for Candoxatrilat's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Candoxatrilat and its alternatives, focusing on the validation of biomarkers to measure therapeutic efficacy. Experimental data from clinical studies are presented to support the comparison, along with detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows.
Introduction to this compound and Neprilysin Inhibition
This compound is the active metabolite of the prodrug Candoxatril, a potent inhibitor of the enzyme neprilysin (NEP).[1][2][3] Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides: atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[1][4] By inhibiting NEP, this compound increases the circulating levels of these peptides, which in turn promote vasodilation, natriuresis (sodium excretion), and diuresis (urine production).[5][6] These effects suggest its potential therapeutic application in conditions such as hypertension and chronic heart failure.[3][7]
However, the clinical development of this compound as a standalone therapy has been hampered by inconsistent effects on blood pressure.[5] A more successful therapeutic strategy has emerged with the development of angiotensin receptor-neprilysin inhibitors (ARNIs), such as Sacubitril/valsartan. This combination drug not only inhibits neprilysin (via Sacubitrilat, the active metabolite of Sacubitril) but also blocks the angiotensin II type 1 (AT1) receptor (via valsartan), providing a dual mechanism of action that has proven highly effective in the treatment of heart failure.[8][9]
Biomarkers for Therapeutic Efficacy
The primary biomarkers for assessing the therapeutic effects of neprilysin inhibitors are directly linked to their mechanism of action. These include:
-
Atrial Natriuretic Peptide (ANP): A peptide hormone released by cardiac atria in response to stretching. Increased levels indicate a physiological response to volume and pressure overload.
-
Brain Natriuretic Peptide (BNP): A peptide hormone released by cardiac ventricles in response to stretching. Like ANP, it is a key marker of heart failure severity.
-
N-terminal pro-B-type natriuretic peptide (NT-proBNP): A biologically inactive fragment that is released along with BNP. It has a longer half-life than BNP, making it a stable and reliable biomarker for diagnosing and prognosticating heart failure.[10]
-
Cyclic Guanosine Monophosphate (cGMP): The intracellular second messenger for ANP and BNP. Increased levels of cGMP mediate the downstream effects of vasodilation and natriuresis.[11]
Comparative Efficacy: this compound vs. Sacubitril/valsartan
Clinical trial data demonstrates the impact of both this compound and Sacubitril/valsartan on these key biomarkers.
This compound: Effects on Natriuretic Peptides and Renal Function
A clinical study in patients with moderately severe heart failure demonstrated that intravenous administration of this compound resulted in a dose-dependent increase in plasma ANP levels and a corresponding increase in urinary volume and sodium excretion.
Table 1: Effects of Intravenous this compound on Plasma ANP, Urinary Volume, and Sodium Excretion in Heart Failure Patients (First 4 Hours Post-Dose) [5]
| Parameter | Placebo (Saline) | This compound (50 mg) | This compound (100 mg) | This compound (200 mg) |
| Plasma ANP (pg/mL) | 140 +/- 26 | - | - | 279 +/- 37 (p < 0.01) |
| Urinary Volume (mL) | 263 +/- 53 | - | - | 490 +/- 82 (p < 0.01) |
| Urinary Sodium (mmol) | 14 +/- 4 | - | - | 37 +/- 11 (p < 0.001) |
Data are presented as mean +/- SEM.
Another study in patients with chronic heart failure showed that oral Candoxatril increased circulating levels of ANP, as well as other vasoactive peptides like endothelin (ET) and calcitonin gene-related peptide (CGRP).[3]
Table 2: Effect of Oral Candoxatril on Vasoactive Peptides in Chronic Heart Failure Patients (2 hours post-dose) [3]
| Peptide | Placebo (pg/mL) | Candoxatril (pg/mL) | p-value |
| ANP | 73 to 75 | 72 to 108 | < 0.05 |
| Endothelin (ET) | 10 to 20 | 10 to 39 | < 0.05 |
| CGRP | 27 to 51 | 34 to 99 | < 0.05 |
Sacubitril/valsartan: Superiority in Biomarker Modulation and Clinical Outcomes
The PARADIGM-HF trial, a landmark study in patients with heart failure with reduced ejection fraction (HFrEF), demonstrated the superiority of Sacubitril/valsartan over the ACE inhibitor enalapril. Sacubitril/valsartan led to a significant reduction in NT-proBNP levels and a lower risk of cardiovascular death or hospitalization for heart failure.[8][9]
Table 3: Change in NT-proBNP Levels from Baseline in the PARADIGM-HF Trial [10]
| Treatment Group | Baseline NT-proBNP (pg/mL) | Change at 4 Weeks |
| Sacubitril/valsartan | Median: 1629 | -32% |
| Enalapril | Median: 1594 | -7% |
Exploratory analysis in a subgroup of patients.
The PIONEER-HF trial further supported the early and significant impact of Sacubitril/valsartan on NT-proBNP in patients stabilized after an acute decompensation of heart failure.[7]
Table 4: Reduction in NT-proBNP from Baseline in the PIONEER-HF Trial [7]
| Timepoint | Sacubitril/valsartan vs. Enalapril (Ratio of Change) | p-value |
| Weeks 4 and 8 | 0.71 (29% greater reduction) | < 0.001 |
Experimental Protocols
Measurement of Natriuretic Peptides (ANP, BNP, NT-proBNP)
Principle: Immunoassays are the standard method for quantifying natriuretic peptides in plasma. These assays utilize antibodies specific to the target peptide.
Methodology (Example: ELISA - Enzyme-Linked Immunosorbent Assay):
-
Sample Collection: Whole blood is collected in tubes containing a protease inhibitor (e.g., EDTA) to prevent peptide degradation.
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
Assay Procedure:
-
A microplate pre-coated with a capture antibody specific for the target peptide (e.g., NT-proBNP) is used.
-
Patient plasma samples and standards of known concentrations are added to the wells. The target peptide binds to the capture antibody.
-
After washing, a detection antibody, also specific to the target peptide and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is then added, resulting in a color change.
-
The intensity of the color is proportional to the concentration of the target peptide in the sample and is measured using a microplate reader.
-
-
Quantification: A standard curve is generated using the measurements from the known standards, and the concentrations in the patient samples are determined by interpolation from this curve.
Measurement of Cyclic Guanosine Monophosphate (cGMP)
Principle: Competitive immunoassays are commonly used to measure cGMP levels in plasma or urine.
Methodology (Example: Competitive ELISA):
-
Sample Preparation: Plasma or urine samples may require an extraction step to purify the cGMP.
-
Assay Procedure:
-
A microplate is coated with an antibody specific for cGMP.
-
Patient samples, standards, and a fixed amount of enzyme-labeled cGMP are added to the wells.
-
The unlabeled cGMP from the sample competes with the enzyme-labeled cGMP for binding to the antibody.
-
After incubation and washing, a substrate is added, and the resulting color is measured.
-
-
Quantification: The intensity of the color is inversely proportional to the concentration of cGMP in the sample. A standard curve is used to determine the cGMP concentrations.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Neprilysin Inhibition
The following diagram illustrates the mechanism of action of neprilysin inhibitors.
Caption: Mechanism of action of this compound via neprilysin inhibition.
Experimental Workflow for Biomarker Validation
The following diagram outlines a typical workflow for validating biomarkers in a clinical trial setting.
Caption: A generalized workflow for biomarker validation in clinical trials.
Conclusion
The validation of biomarkers is crucial for the development and clinical application of novel therapeutics. For neprilysin inhibitors, natriuretic peptides (ANP, BNP, NT-proBNP) and their second messenger cGMP are well-established biomarkers that reflect the drug's mechanism of action and therapeutic effect. While this compound demonstrated the potential of neprilysin inhibition, the dual-acting ARNI Sacubitril/valsartan has shown superior efficacy in modulating these biomarkers and improving clinical outcomes in patients with heart failure. The experimental protocols and workflows described provide a framework for the continued investigation and validation of biomarkers in cardiovascular drug development.
References
- 1. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Sacubitril/Valsartan on Biomarkers of Extracellular Matrix Regulation in Patients With HFpEF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the neutral endopeptidase inhibitor drug, candoxatril, on circulating levels of two of the most potent vasoactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal response to this compound in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. entrestohcp.com [entrestohcp.com]
- 8. Sacubitril/valsartan in heart failure: efficacy and safety in and outside clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of sacubitril/valsartan in heart failure compared to renin–angiotensin–aldosterone system inhibitors: a systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing clinical and biomarker characteristics to optimize the benefits of sacubitril/valsartan in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary cGMP (Cyclic Guanosine Monophosphate)/BNP (B-Type Natriuretic Peptide) Ratio, Sacubitril/Valsartan, and Outcomes in Heart Failure With Reduced Ejection Fraction: An Analysis of the PARADIGM-HF Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Study Analysis of Candoxatrilat's Impact on Blood Pressure: A Comparative Guide for Researchers
An in-depth review of the clinical data surrounding the neutral endopeptidase inhibitor Candoxatrilat and its effects on blood pressure, with a comparative analysis against other key antihypertensive agents. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of quantitative data, experimental methodologies, and the underlying physiological pathways.
I. Executive Summary
This compound, the active metabolite of the prodrug Candoxatril, is a potent inhibitor of neutral endopeptidase (NEP). By preventing the breakdown of natriuretic peptides, this compound promotes vasodilation and natriuresis, mechanisms that are theoretically beneficial for lowering blood pressure. However, clinical trial results have shown varied and sometimes inconsistent effects on blood pressure, particularly in patients with essential hypertension. This guide synthesizes the available data on this compound and compares its performance with other NEP inhibitors and established antihypertensive drug classes, including Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs).
II. Comparative Analysis of Blood Pressure Reduction
The following tables summarize the quantitative data from various clinical studies on the impact of this compound and comparator drugs on systolic and diastolic blood pressure in patients with essential hypertension.
Table 1: Efficacy of this compound in Essential Hypertension
| Drug | Dosage | Study Duration | Patient Population | Change in Supine Systolic Blood Pressure (mmHg) | Change in Supine Diastolic Blood Pressure (mmHg) | Change in Erect Systolic Blood Pressure (mmHg) | Change in Erect Diastolic Blood Pressure (mmHg) |
| Candoxatril | 200 mg twice daily | 28 days | 40 patients with essential hypertension (DBP 95-114 mmHg) | Not significantly greater than placebo | Not significantly greater than placebo | Significant reduction vs. placebo | Insignificant fall |
| Candoxatril | 10, 50, 200 mg (single dose) | 12 hours | 12 patients with essential hypertension (DBP >95 mmHg) | No significant change | No significant change | No significant change | No significant change |
Table 2: Comparative Efficacy of Other Antihypertensive Agents
| Drug Class | Drug | Dosage | Study | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |
| NEP Inhibitor (VPI) | Omapatrilat | Titrated up to 80 mg once daily | OCTAVE Trial | Reduced SBP 3.6 mmHg more than enalapril at week 8[1][2] | - |
| ARNI | Sacubitril/Valsartan | 200 mg twice daily | Meta-analysis | -4.62 vs. ARBs | -2.13 vs. ARBs |
| ACE Inhibitor | Enalapril | 20 mg once daily | - | -16.3 (vs. placebo)[3] | -10.4 (vs. placebo)[3] |
| ACE Inhibitor | Lisinopril | 32.5-35 mg daily (high dose) | ATLAS Trial | -4.4 more than low dose[4] | -2.3 more than low dose[4] |
| ARB | Losartan | Titrated to <140/90 mmHg | LIFE Study | -30.2 | -16.6 |
III. Experimental Protocols
The methodologies employed in key clinical trials are crucial for interpreting the results. Below are summaries of the experimental protocols for a representative this compound study and a major comparator trial.
A. This compound in Essential Hypertension (28-Day Study)
-
Study Design: A double-blind, placebo-controlled, parallel-group study.[5]
-
Patient Population: Forty patients with essential hypertension, defined as a diastolic blood pressure between 95 and 114 mmHg after a 2-4 week placebo run-in period.[5]
-
Intervention: Patients received either Candoxatril 200 mg twice daily or a matching placebo for 28 days.[5]
-
Blood Pressure Measurement: Supine and erect blood pressure were measured at the end of the dosing interval. Specifics of the measurement technique (e.g., device, number of readings) are not detailed in the abstract but generally follow standard clinical practice for hypertension trials, which includes a period of rest before measurement.[5]
B. Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) Trial
-
Study Design: A multicenter, randomized, double-blind, active-controlled trial with a 24-week duration.[1][2]
-
Patient Population: 25,302 patients with untreated or uncontrolled hypertension.[1][2]
-
Intervention: Patients were randomized to receive either Omapatrilat (starting at 10 mg and titrated up to 80 mg once daily) or Enalapril (starting at 5 mg and titrated up to 40 mg once daily).[1][2]
-
Blood Pressure Measurement: Office blood pressure measurements were taken at baseline and at various follow-up points throughout the 24-week study. The protocol likely adhered to standardized procedures for large-scale clinical trials, including seated measurements after a rest period.[1][2]
IV. Signaling Pathways and Experimental Workflows
A. Mechanism of Action: NEP Inhibition and the Renin-Angiotensin-Aldosterone System
This compound exerts its effects by inhibiting neutral endopeptidase (NEP), an enzyme responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides (ANP, BNP, and CNP). The inhibition of NEP leads to increased levels of these peptides, which in turn promote vasodilation and natriuresis, contributing to a potential reduction in blood pressure. However, NEP also degrades other substances, including angiotensin II. This dual role can lead to complex physiological responses. The following diagram illustrates the interplay between NEP inhibition and the Renin-Angiotensin-Aldosterone System (RAAS).
Figure 1. Interaction of NEP Inhibition with the Renin-Angiotensin-Aldosterone System.
B. Experimental Workflow for a Hypertension Clinical Trial
The following diagram outlines a typical workflow for a clinical trial investigating a new antihypertensive agent.
Figure 2. Generalized workflow for a hypertension clinical trial.
V. Discussion and Conclusion
The clinical data on this compound for the treatment of essential hypertension suggest a modest and somewhat inconsistent effect on blood pressure. While it effectively increases levels of natriuretic peptides, this does not always translate into a clinically significant reduction in blood pressure, particularly in the supine position.[5] A significant effect on erect systolic blood pressure has been observed, which may be of clinical relevance in certain patient populations.[5]
In comparison, other NEP inhibitors, particularly when combined with an ARB like in Sacubitril/Valsartan, have demonstrated more robust and consistent blood pressure-lowering effects. The dual mechanism of NEP inhibition and angiotensin II receptor blockade appears to be more effective than NEP inhibition alone. Established antihypertensive agents such as ACE inhibitors and ARBs also have a well-documented and predictable impact on blood pressure reduction.
The reasons for the variable efficacy of this compound may be multifactorial, including the counter-regulatory activation of the RAAS due to NEP's role in angiotensin II degradation. Further research may be needed to identify specific patient subgroups who might benefit most from this compound monotherapy or to explore its potential in combination with other antihypertensive agents.
For researchers and drug development professionals, the story of this compound underscores the complexity of targeting the intricate network of vasoactive peptides for blood pressure regulation. While the mechanism of NEP inhibition is a promising therapeutic avenue, the clinical outcomes highlight the importance of considering the multifaceted roles of the targeted enzymes and the potential for counter-regulatory physiological responses. Future drug development in this area will likely focus on optimizing the balance between enhancing beneficial vasodilator and natriuretic pathways while mitigating potential counteractive vasoconstrictor mechanisms.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. indianexpress.com [indianexpress.com]
- 4. Candoxatril, an orally active neutral endopeptidase inhibitor, raises plasma atrial natriuretic factor and is natriuretic in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Candoxatril, a neutral endopeptidase inhibitor: efficacy and tolerability in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacogenomics of Candoxatrilat Response: A Guide for Researchers
This guide provides a comparative overview of the known and putative pharmacogenomic factors influencing the response to Candoxatrilat, an active neutral endopeptidase (NEP) inhibitor. Given the limited direct pharmacogenomic studies on this compound, this document synthesizes information from research on NEP inhibitors as a class, the genetic determinants of its target enzyme (neprilysin), and the enzymes involved in the activation of its prodrug, Candoxatril. This guide is intended for researchers, scientists, and drug development professionals to inform future studies and personalized medicine approaches.
Introduction to this compound and its Pharmacogenomic Potential
Candoxatril is an orally administered prodrug that is rapidly converted to its active metabolite, this compound, by ester hydrolysis.[1] this compound is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin or membrane metallo-endopeptidase (MME).[2] NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and calcitonin gene-related peptide (CGRP).[3][4] By inhibiting NEP, this compound increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and a decrease in blood pressure.[3][5]
The individual response to drug therapy can be highly variable, and genetic factors are known to play a significant role.[6] The field of pharmacogenomics aims to elucidate the genetic basis of these differences to optimize drug efficacy and minimize adverse reactions.[7] For this compound, inter-individual variability in response could be attributed to genetic polymorphisms in:
-
The drug target: The MME gene encoding for neprilysin.
-
Prodrug activating enzymes: Specifically, carboxylesterase 1 (CES1), which is responsible for the hydrolysis of many ester-containing prodrugs.
-
Drug transporters: Genes from the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies that may be involved in the disposition of Candoxatril and this compound.[8][9]
Data Presentation: Putative Pharmacogenomic Associations with this compound Response
The following tables summarize the potential impact of genetic variations in MME and CES1 on the pharmacokinetics and pharmacodynamics of this compound. It is important to note that these are inferred associations based on studies of NEP and other prodrugs, as direct clinical pharmacogenomic data for this compound is not currently available.
Table 1: Putative Influence of MME Gene Polymorphisms on this compound Pharmacodynamics
| Gene (Protein) | Polymorphism (SNP) | Reported Effect on NEP | Putative Clinical Implication for this compound Response |
| MME (Neprilysin) | rs9827586 | Associated with significantly lower NEP protein levels and enzyme activity.[10] | Individuals with this variant may have lower baseline NEP activity, potentially leading to an exaggerated response to this compound, including a more pronounced reduction in blood pressure and a higher risk of hypotension. |
| MME (Neprilysin) | rs701109 | Associated with lower NEP protein levels.[10] | Similar to rs9827586, carriers of this variant might exhibit an enhanced response to this compound due to reduced target enzyme levels. |
| MME (Neprilysin) | Loss-of-function mutations (various) | Cause a lack or decrease of NEP protein expression.[11] | Patients with these rare mutations would likely have a significantly heightened sensitivity to this compound, with a high risk of adverse effects related to excessive vasodilation. |
Table 2: Putative Influence of CES1 Gene Polymorphisms on this compound Pharmacokinetics
| Gene (Protein) | Polymorphism (SNP) | Reported Effect on Prodrug Activation | Putative Clinical Implication for this compound Response |
| CES1 (Carboxylesterase 1) | G143E (rs71647871) | Known loss-of-function variant that impairs the activation of several prodrugs, including dabigatran etexilate and trandolapril.[12][13] | Carriers of this variant may have reduced conversion of the prodrug Candoxatril to the active this compound, leading to lower plasma concentrations of the active drug and potentially reduced therapeutic efficacy (e.g., inadequate blood pressure control). |
| CES1 (Carboxylesterase 1) | Other functional variants | Various polymorphisms in CES1 have been shown to alter the metabolism of other prodrugs like oseltamivir and clopidogrel.[14][15] | Depending on the specific variant's effect on enzyme function (increased or decreased), individuals could experience either therapeutic failure or an increased risk of concentration-dependent side effects. |
Experimental Protocols
The following outlines a proposed methodology for a clinical study to investigate the pharmacogenomics of this compound response.
Objective: To identify genetic polymorphisms in MME, CES1, and relevant drug transporter genes that are associated with variability in the pharmacokinetic and pharmacodynamic response to this compound in patients with essential hypertension.
Study Design: A prospective, open-label, single-arm study.
Participant Population: Adult male and female patients (n=200) diagnosed with mild to moderate essential hypertension.
Methodology:
-
Genotyping:
-
Collect whole blood samples from all participants for DNA extraction.
-
Perform targeted genotyping for known functional polymorphisms in MME (e.g., rs9827586, rs701109) and CES1 (e.g., G143E).
-
Utilize a pharmacogenomics array or next-generation sequencing to explore a wider range of variants in these genes and in key drug transporter genes (e.g., ABCB1, SLCO1B1).
-
-
Pharmacokinetic Analysis:
-
Administer a single oral dose of Candoxatril to all participants.
-
Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Quantify the plasma concentrations of both the prodrug Candoxatril and the active metabolite this compound using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life for this compound.
-
-
Pharmacodynamic Assessment:
-
Measure blood pressure (systolic and diastolic) at baseline and at regular intervals post-dose.
-
Collect urine samples to measure sodium excretion and cyclic guanosine monophosphate (cGMP) levels as biomarkers of NEP inhibition.[5]
-
Measure plasma levels of ANP and BNP at baseline and post-dose.
-
-
Statistical Analysis:
-
Perform association analyses between the identified genetic variants and the pharmacokinetic parameters of this compound.
-
Conduct association studies to correlate genetic polymorphisms with the observed changes in blood pressure, natriuresis, and biomarker levels.
-
Use appropriate statistical models to adjust for potential confounding factors such as age, sex, BMI, and baseline blood pressure.
-
Mandatory Visualizations
References
- 1. Formation and pharmacokinetics of the active drug this compound in mouse, rat, rabbit, dog and man following administration of the prodrug candoxatril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of the neutral endopeptidase inhibitor drug, candoxatril, on circulating levels of two of the most potent vasoactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of endopeptidase-24.11 inhibition and of atrial natriuretic peptide clearance receptor ligand on the response to rat brain natriuretic peptide in the conscious rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal response to this compound in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacogenomics: The genetics of variable drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacogenomic Testing: Clinical Evidence and Implementation Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacogenetics of drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetic variation in MME in relation to neprilysin protein and enzyme activity, Aβ levels, and Alzheimer’s disease risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutations in MME cause an autosomal‐recessive Charcot–Marie–Tooth disease type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of carboxylesterase 1 genetic polymorphism on trandolapril activation in human liver and the pharmacokinetics and pharmacodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dabigatran etexilate activation is affected by the CES1 genetic polymorphism G143E (rs71647871) and gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
Evaluating the Long-Term Efficacy of Candoxatrilat Versus Placebo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of Candoxatrilat, an active neutral endopeptidase (NEP) inhibitor, against a placebo. The data presented is synthesized from key clinical trials investigating the effects of its prodrug, Candoxatril, in the management of essential hypertension and chronic heart failure. While extensive multi-year studies are limited, this guide summarizes the available evidence from trials conducted over periods of up to 12 weeks.
Mechanism of Action: The Signaling Pathway of this compound
This compound exerts its therapeutic effects by inhibiting neutral endopeptidase, a key enzyme responsible for the degradation of several vasoactive peptides, most notably atrial natriuretic peptide (ANP). By blocking NEP, this compound increases the circulating levels of ANP, which then binds to its receptor, natriuretic peptide receptor-A (NPR-A). This binding activates guanylate cyclase, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated intracellular cGMP levels activate protein kinase G (PKG), which in turn mediates a cascade of downstream effects, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), ultimately contributing to a reduction in blood pressure and cardiac preload.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from placebo-controlled clinical trials of Candoxatril.
Table 1: Efficacy of Candoxatril in Essential Hypertension (28-Day Study)
| Parameter | Candoxatril (200 mg twice daily) | Placebo | Significance |
| Change in Supine Blood Pressure | |||
| Systolic (mmHg) | Not significantly greater than placebo | - | NS |
| Diastolic (mmHg) | Not significantly greater than placebo | - | NS |
| Change in Erect Blood Pressure | |||
| Systolic (mmHg) | Significant reduction vs. placebo | - | p < 0.05 |
| Diastolic (mmHg) | Insignificant fall | - | NS |
| Plasma Atrial Natriuretic Peptide | Increased | Decreased | Significant |
| Urinary Cyclic Guanosine Monophosphate | Non-significant trend towards increase | - | NS |
NS: Not Significant[3]
Table 2: Efficacy of Candoxatril in Chronic Heart Failure (12-Week Study)
| Parameter | Candoxatril (200 mg twice daily) | Placebo | Significance (vs. Placebo) |
| Placebo-Adjusted Increase in Exercise Duration (seconds) | 56 | - | p = 0.12 (NS) |
NS: Not Significant[4]
Table 3: Efficacy of Candoxatril in Chronic Heart Failure with ACE Inhibition (84-Day Study)
| Parameter | Candoxatril (100 mg twice daily) | Placebo | Significance (vs. Placebo) |
| Overall Improvement in Mean Total Exercise Time (seconds) | 34.1 | - | p = 0.02 |
[5]
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Study 1: Candoxatril in Essential Hypertension (MacFadyen et al., 1992)
-
Study Design: A double-blind, placebo-controlled, parallel-group study conducted over 28 days.[3]
-
Participants: Forty patients with essential hypertension, defined as a diastolic blood pressure between 95-114 mmHg following a 2-4 week placebo run-in period.[3]
-
Intervention: Patients were randomized to receive either Candoxatril 200 mg twice daily or a matching placebo.[3]
-
Blood Pressure Measurement: Supine and erect blood pressure were measured at the end of the dosing interval.[3]
-
Biochemical Analysis: Plasma concentrations of atrial natriuretic peptide and urinary excretion of cyclic guanosine monophosphate were assessed.[3]
Study 2: Candoxatril in Chronic Heart Failure (Northridge et al., 1999)
-
Study Design: A multi-center, double-blind, placebo-controlled study with a 12-week double-blind treatment phase.[4]
-
Participants: Sixty patients with New York Heart Association (NYHA) Class I-III heart failure.[4]
-
Intervention: Patients were randomized to Candoxatril 200 mg twice daily, captopril 25-50 mg twice daily, or placebo.[4]
-
Experimental Workflow:
Caption: Northridge et al. (1999) Study Workflow -
Primary Outcome: The primary endpoint was the change in treadmill exercise duration.[4]
Study 3: Candoxatril in Chronic Heart Failure with ACE Inhibition (Cowley et al., 1997)
-
Study Design: A multi-center, double-blind, randomized, placebo-controlled trial conducted over 84 days.[5]
-
Participants: 110 patients with mild to moderate chronic heart failure who were already receiving maintenance therapy with an angiotensin-converting enzyme (ACE) inhibitor.[5]
-
Intervention: Patients were randomized to receive either Candoxatril (100 mg twice daily) or a placebo.[5]
-
Experimental Workflow:
Caption: Cowley et al. (1997) Study Workflow -
Primary Outcome: The main outcome measure was the change in exercise capacity.[5]
-
Treadmill Exercise Protocol: While the specific protocol is not detailed in the abstract, standardized exercise testing protocols for heart failure patients, such as the Naughton or modified Bruce protocol, are commonly used. These protocols involve incremental increases in speed and/or grade on a treadmill to assess exercise tolerance.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Candoxatril, a neutral endopeptidase inhibitor: efficacy and tolerability in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Placebo-controlled comparison of candoxatril, an orally active neutral endopeptidase inhibitor, and captopril in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of Exercise Training in Patients With Chronic Heart Failure: HF-ACTION Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiopulmonary Exercise Testing in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Candoxatrilat
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Candoxatrilat, a potent inhibitor of neutral endopeptidase. Adherence to these protocols is critical for protecting personnel and minimizing environmental impact.
This compound and its prodrug, Candoxatril, are classified as hazardous materials, necessitating specific disposal methods. The following information, compiled from safety data sheets and general guidelines for hazardous drug disposal, offers a comprehensive operational plan.
Hazard Profile and Personal Protective Equipment
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information.
| Hazard Category | Description | Precautionary Statements |
| Health Hazards | May cause an allergic skin reaction. Causes serious eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled. Suspected of causing genetic defects. Suspected of causing cancer. May damage fertility or the unborn child. May cause harm to breast-fed children. Causes damage to organs through prolonged or repeated exposure. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. |
| First Aid Measures | If on skin: Wash with plenty of soap and water. If inhaled: If breathing is difficult, remove person to fresh air and keep comfortable for breathing. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. If exposed or concerned: Get medical advice/attention. | In case of accidental exposure, follow the first aid measures immediately and seek medical attention. |
| Environmental Hazards | Toxic to aquatic life. | Avoid release to the environment. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the detailed methodology for the safe disposal of this compound waste in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Two pairs of chemotherapy-rated gloves
-
Disposable gown
-
Safety goggles or face shield
-
Respiratory protection (e.g., N95 respirator)
-
-
Hazardous waste containers (clearly labeled)
-
Black RCRA container for bulk hazardous chemical waste[1]
-
Yellow sharps container for trace-contaminated sharps
-
Sealed plastic bags for contaminated PPE and labware
-
-
Spill kit for hazardous drugs
-
Detergent solution and water for decontamination
Procedure:
-
Personnel Protection:
-
Don all required PPE before handling any this compound waste. Ensure that gloves are regularly inspected for tears or punctures.
-
-
Waste Segregation:
-
Bulk Contamination: Any amount of unused or partially used this compound, including expired stock solutions, must be disposed of as hazardous chemical waste.[1] This also applies to grossly contaminated items.
-
Trace Contamination: Items with minimal residual contamination, such as empty vials, used syringes (with no visible liquid), contaminated gloves, gowns, and labware (e.g., pipette tips), should be segregated from bulk waste.
-
Sharps: Needles and syringes must be disposed of directly into a designated sharps container. If a syringe contains more than a residual amount of the drug (e.g., more than 0.1 ml), it must be disposed of as bulk hazardous waste in the black RCRA container.[1]
-
-
Containerization of Waste:
-
Bulk this compound Waste:
-
Trace-Contaminated Waste:
-
Place contaminated PPE and disposable labware into a sealed plastic bag. This bag should then be placed in the appropriate hazardous waste container as per institutional guidelines.
-
-
Empty Containers:
-
Remove or deface all personal or identifying information from original prescription labels on empty bottles or packaging before disposal.[2]
-
-
-
Decontamination:
-
All non-disposable equipment and work surfaces that have come into contact with this compound must be decontaminated.
-
Use a detergent solution to clean the surfaces, followed by a thorough rinse with water.
-
-
Final Disposal:
-
All hazardous waste containers must be sealed and stored in a designated secure area.
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following all federal, state, and local regulations.[3] Contact your institution's EHS department to schedule a pickup.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of different types of this compound waste.
Caption: Decision tree for the segregation and disposal of this compound waste.
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety protocols and Environmental Health and Safety department for guidance.
References
Safe Handling and Disposal of Candoxatrilat: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Candoxatrilat. In the absence of a specific Safety Data Sheet (SDS) and established Occupational Exposure Limits (OELs) for this compound, this document outlines a conservative approach based on best practices for handling potent pharmaceutical compounds with unknown hazard profiles. These procedures are designed to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment and Precautionary Approach
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to this compound. The required level of PPE depends on the nature of the work being performed and the potential for exposure.
| Activity | Required Personal Protective Equipment (PPE) |
| Low-Exposure Potential Activities (e.g., handling sealed containers, visual inspection) | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves (single pair) |
| High-Exposure Potential Activities (e.g., weighing, dissolving, solution preparation, transfers, animal dosing) | - Disposable, low-permeability gown with knit cuffs- Chemical splash goggles or a full-face shield- Double nitrile gloves (outer glove over the gown cuff)- N95 or higher-rated respirator (if weighing powders or potential for aerosol generation exists) |
| Spill Cleanup | - Chemical-resistant coveralls- Chemical splash goggles and a full-face shield- Double nitrile gloves- Appropriate respiratory protection (e.g., half-mask respirator with particulate and organic vapor cartridges) |
Experimental Workflow for Handling this compound
The following diagram outlines the recommended workflow for handling this compound, from initial preparation to final disposal, to ensure minimal exposure and maintain a safe working environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
